OICR12694 TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H29ClF6N8O6 |
|---|---|
分子量 |
759.1 g/mol |
IUPAC 名称 |
5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoro-4-pyridinyl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H28ClF3N8O4.C2HF3O2/c1-13-10-38(2)6-7-40(13)19-9-17(22(30)26(33)36-19)35-20(42)12-39-11-16(14-8-15(27(34)44)25(43)24(32)23(14)31)21-28(39)37-18-4-3-5-41(18)29(21)45;3-2(4,5)1(6)7/h8-9,11,13,43H,3-7,10,12H2,1-2H3,(H2,34,44)(H,35,36,42);(H,6,7)/t13-;/m0./s1 |
InChI 键 |
VEICMXWSNXKJSQ-ZOWNYOTGSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of OICR-12694 TFA
[2] RePORT RePORTER We're sorry but RePORTER doesn't work properly without JavaScript enabled. Please enable it to continue. 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive overview of the mechanism of action for the investigational compound OICR-12694 TFA. Due to the limited publicly available information, this guide focuses on the known details and outlines the necessary experimental protocols to further elucidate its function. At present, specific quantitative data and established signaling pathways associated with OICR-12694 TFA are not available in the public domain. The following sections detail the hypothetical experimental workflows and data presentation structures that would be essential for a thorough investigation of this compound.
Introduction
OICR-12694 TFA is a novel compound with potential therapeutic applications. Understanding its precise mechanism of action is critical for its development and clinical translation. This guide serves as a foundational resource for researchers, outlining the key experimental approaches required to characterize its biological activity, identify its molecular targets, and map its impact on cellular signaling pathways.
Hypothetical Quantitative Data Summary
To rigorously assess the activity of OICR-12694 TFA, a series of quantitative experiments would be necessary. The following tables are presented as templates for organizing and comparing the data that would be generated from such studies.
Table 1: In Vitro IC50 Values of OICR-12694 TFA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data Not Available | Cell Viability (e.g., CellTiter-Glo) |
| A549 | Lung Carcinoma | Data Not Available | Cell Viability (e.g., CellTiter-Glo) |
| HCT116 | Colorectal Carcinoma | Data Not Available | Cell Viability (e.g., CellTiter-Glo) |
| U-87 MG | Glioblastoma | Data Not Available | Cell Viability (e.g., CellTiter-Glo) |
Table 2: Kinase Inhibitory Profile of OICR-12694 TFA
| Kinase Target | IC50 (nM) | Assay Type |
|---|---|---|
| Kinase A | Data Not Available | Biochemical Kinase Assay |
| Kinase B | Data Not Available | Biochemical Kinase Assay |
| Kinase C | Data Not Available | Biochemical Kinase Assay |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in determining the mechanism of action of OICR-12694 TFA.
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of OICR-12694 TFA on various cancer cell lines.
Materials:
- Cancer cell lines (e.g., MCF-7, A549, HCT116)
- Appropriate cell culture medium and supplements
- OICR-12694 TFA stock solution
- 96-well clear bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer
Procedure:
- Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Prepare a serial dilution of OICR-12694 TFA in culture medium.
- Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound.
Western Blot Analysis
Objective: To investigate the effect of OICR-12694 TFA on the expression and phosphorylation status of key proteins in a target signaling pathway.
Materials:
- Cancer cell lines
- OICR-12694 TFA
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit (Thermo Fisher Scientific)
- SDS-PAGE gels
- PVDF membrane
- Primary and secondary antibodies
- Chemiluminescent substrate
- Imaging system
Procedure:
- Treat cells with OICR-12694 TFA at various concentrations and time points.
- Lyse the cells and quantify the protein concentration using the BCA assay.
- Denature the protein lysates and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the hypothetical signaling pathways that could be affected by OICR-12694 TFA and the general workflow for its characterization.
Figure 1: Hypothetical Kinase Inhibition Pathway for OICR-12694 TFA.
Figure 2: General Experimental Workflow for Characterizing OICR-12694 TFA.
Conclusion
While there is a lack of specific public data on the mechanism of action of OICR-12694 TFA, this guide provides a robust framework for its investigation. The proposed experimental protocols and data organization templates offer a clear path for researchers to systematically uncover its biological function, identify its molecular targets, and ultimately evaluate its therapeutic potential. The successful execution of these studies will be paramount in advancing OICR-12694 TFA through the drug development pipeline.
References
OICR12694 TFA: A Technical Guide to a Potent BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR12694, often formulated as its trifluoroacetate (B77799) (TFA) salt, is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4][5][6][7][8][9] As a key transcriptional repressor, BCL6 is a critical regulator of the germinal center B-cell response and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies.[1][2][4][5][6][7][8] OICR12694 disrupts the protein-protein interaction (PPI) between the BCL6 BTB domain and its corepressors, representing a promising therapeutic strategy for BCL6-dependent cancers. This document provides a comprehensive technical overview of OICR12694 TFA, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
Mechanism of Action
OICR12694 functions by competitively binding to the lateral groove of the BCL6 BTB domain. This binding event sterically hinders the recruitment of essential corepressor proteins, namely BCL6 corepressor (BCOR), nuclear receptor corepressor 1 (NCoR1), and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT). The BCL6-corepressor complex is crucial for the transcriptional repression of BCL6 target genes. By disrupting this complex, OICR12694 effectively alleviates the transcriptional repression, leading to the re-expression of genes involved in cell cycle control, differentiation, and apoptosis, ultimately inhibiting the proliferation of BCL6-dependent cancer cells.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for OICR12694.
Table 1: In Vitro Activity of OICR12694
| Assay | Parameter | Value | Cell Line/System |
| BCL6 BTB Domain Binding | KD | 5 nM | Surface Plasmon Resonance (SPR) |
| DLBCL Cell Growth Inhibition | IC50 | 89 nM | SUDHL4-Luc |
| DLBCL Cell Growth Inhibition | IC50 | 92 nM | Karpas-422 |
Table 2: In Vitro ADME & Safety Profile of OICR12694
| Assay | Parameter | Value |
| Human Liver Microsomal Stability | Clearance | Low |
| Cytochrome P450 Inhibition | IC50 | >10 µM for CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4 |
| hERG Inhibition | IC50 | >10 µM |
| Ames Test | - | Negative |
| Micronucleus Test | - | Negative |
Table 3: Pharmacokinetic Parameters of OICR12694 in Preclinical Species
| Species | Dosing Route | Dose (mg/kg) | Cmax (nM) | T1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Mouse | IV | 1 | - | 1.6 | - | - |
| Mouse | PO | 5 | 1310 | - | 1338 | 36 |
| Dog | IV | 1 | - | 6.1 | - | - |
| Dog | PO | 5 | 2270 | - | 4290 | 47 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) Assay for BCL6 Binding Affinity
This protocol outlines the determination of the binding affinity (KD) of OICR12694 to the BCL6 BTB domain.
Materials:
-
Recombinant human BCL6 BTB domain protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Procedure:
-
Chip Immobilization: The BCL6 BTB protein is immobilized on a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: A serial dilution of this compound is prepared in running buffer with a constant low percentage of DMSO.
-
Binding Analysis: The diluted compound solutions are injected over the immobilized BCL6 surface. Association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
DLBCL Cell Viability Assay
This protocol describes the measurement of the half-maximal inhibitory concentration (IC50) of OICR12694 on the proliferation of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., SUDHL4-Luc, Karpas-422)
-
This compound
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: The cell viability reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition and Analysis: The luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study
This protocol details the assessment of the pharmacokinetic properties of OICR12694 in mice and dogs.
Materials:
-
This compound
-
Vehicle for intravenous (IV) and oral (PO) administration
-
Male BALB/c mice or Beagle dogs
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: A cohort of animals is administered this compound either as a single IV bolus or by oral gavage at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of OICR12694 in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T1/2), and area under the curve (AUC). Oral bioavailability is calculated by comparing the AUC from oral and IV administration.
Visualizations
BCL6 Signaling Pathway
The following diagram illustrates the mechanism of BCL6-mediated transcriptional repression and the point of intervention for OICR12694.
Caption: BCL6-mediated transcriptional repression and inhibition by OICR12694.
Experimental Workflow for In Vitro Evaluation
The diagram below outlines the typical workflow for the in vitro characterization of a BCL6 inhibitor like OICR12694.
Caption: Workflow for the in vitro evaluation of OICR12694.
References
- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor [ouci.dntb.gov.ua]
The Discovery of OICR-12694: A Potent and Orally Bioavailable BCL6 Inhibitor for B-Cell Lymphomas
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of OICR-12694, a novel, potent, and selective B-cell lymphoma 6 (BCL6) inhibitor. BCL6 is a transcriptional repressor that is a key oncogene in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL), making it a critical therapeutic target.[1][2] OICR-12694 emerged from a structure-guided drug discovery program aimed at identifying small molecules that disrupt the protein-protein interaction between BCL6 and its corepressors.[3][4] This document details the quantitative data, experimental methodologies, and the strategic workflow that led to the identification of this promising clinical candidate.
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-12694, showcasing its high potency, selectivity, and favorable pharmacokinetic properties.
Table 1: In Vitro Potency and Cellular Activity of OICR-12694 [3][4][5][6]
| Parameter | Value | Description |
| Binding Affinity (Kd) | 5 nM | Dissociation constant for binding to the BCL6 BTB domain, measured by Surface Plasmon Resonance (SPR).[4][5] |
| Cellular Activity (EC50) | 89 nM | Effective concentration to decrease transcription of BCL6-targeted genes in a SU-DHL-4 cell-based reporter assay.[5] |
| Anti-proliferative Activity (IC50) | 92 nM | Concentration to inhibit the proliferation of Karpas-422 large B-cell lymphoma cells by 50%.[5][6] |
Table 2: Preclinical Pharmacokinetics of OICR-12694 [4]
| Parameter | Mouse | Dog |
| Dosage (mg/kg) iv/po | 1.0 / 5.0 | 1.0 / 5.0 |
| Clearance (CL) (mL/min/kg) | 22 | 9.1 |
| Volume of Distribution (Vss) (L/kg) | 1.1 | 2.0 |
| Half-life (T1/2) (h) | 1.6 | 6.1 |
| Oral Bioavailability (F) (%) | 36 | 47 |
Experimental Protocols
Detailed methodologies for the key experiments in the discovery of OICR-12694 are provided below.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This assay was employed to measure the direct binding affinity of OICR-12694 to the BCL6 BTB domain.
Materials:
-
Recombinant human BCL6 BTB domain
-
OICR-12694 and other test compounds
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Protocol:
-
The BCL6 BTB domain is immobilized on the surface of a sensor chip using standard amine coupling chemistry.
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Serial dilutions of OICR-12694 in running buffer are injected over the immobilized BCL6 surface for a defined association time, followed by a dissociation phase with running buffer.
-
The change in the refractive index at the surface, proportional to the mass of bound inhibitor, is monitored in real-time to generate a sensorgram.
-
After each cycle, the sensor surface is regenerated using a low pH solution to remove the bound inhibitor.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = koff / kon).
Cell-Based Luciferase Reporter Assay for BCL6 Activity
This assay was utilized to assess the ability of OICR-12694 to inhibit BCL6 transcriptional repression in a cellular context.
Materials:
-
SU-DHL-4 cells stably expressing a luciferase reporter gene under the control of a BCL6-responsive promoter.
-
OICR-12694 and other test compounds
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Protocol:
-
SU-DHL-4 luciferase reporter cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are treated with a serial dilution of OICR-12694 or vehicle control (DMSO) and incubated for a specified period (e.g., 24-48 hours).
-
Following incubation, the luciferase assay reagent is added to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
The luminescence, which is proportional to the level of luciferase expression and thus inversely proportional to BCL6 activity, is measured using a luminometer.
-
The data is normalized to the vehicle control, and the EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative effect of OICR-12694 on a BCL6-dependent lymphoma cell line was evaluated using this assay.
Materials:
-
Karpas-422 cell line
-
OICR-12694 and other test compounds
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Protocol:
-
Karpas-422 cells are seeded into 96-well plates at a predetermined density.
-
The cells are treated with a serial dilution of OICR-12694 or a vehicle control and incubated for an extended period (e.g., 6 days) to assess the impact on cell growth.
-
At the end of the incubation period, a cell viability reagent is added to each well. This reagent measures the amount of ATP present, which is an indicator of metabolically active cells.
-
The luminescence, which is directly proportional to the number of viable cells, is measured using a luminometer.
-
The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell proliferation, is calculated from the dose-response curve.
In Vivo Pharmacokinetic Studies in Mice
These studies were conducted to determine the pharmacokinetic profile of OICR-12694 following intravenous and oral administration.
Materials:
-
Female BALB/c mice
-
OICR-12694 formulated for intravenous (e.g., in saline) and oral (e.g., in a suitable vehicle like 0.5% HPMC) administration
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Protocol:
-
A cohort of mice is administered a single intravenous bolus dose of OICR-12694 via the tail vein.
-
Another cohort receives a single oral gavage dose of the inhibitor.
-
Blood samples are collected from the mice at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of OICR-12694 in the plasma samples is quantified using a validated LC-MS/MS method.
-
The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as clearance (CL), volume of distribution (Vss), half-life (T1/2), and oral bioavailability (F).
Visualizations
The following diagrams illustrate the BCL6 signaling pathway, the drug discovery workflow that led to OICR-12694, and the experimental workflow for assessing its cellular activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: OICR12694 TFA Structure-Activity Relationship
A comprehensive review of the synthesis, biological evaluation, and mechanistic insights of OICR12694 TFA is not possible at this time as no public domain data appears to be available for a compound designated "this compound".
Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield specific information on the structure, synthesis, biological activity, or structure-activity relationships of a molecule with this identifier.
It is possible that "this compound" is an internal compound identifier from a private research institution or company that has not yet been disclosed in publicly accessible resources. The "TFA" suffix typically indicates that the compound is formulated as a trifluoroacetate (B77799) salt, a common practice in the purification and handling of synthetic molecules, particularly peptides and small molecules with basic functional groups.
Without access to the chemical structure or any associated biological data, the core requirements of this request—including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled.
Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation or contact the originating institution if known. Should information on this compound become publicly available, a comprehensive technical guide could be developed.
OICR-12694 TFA: A Comprehensive Preclinical Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
OICR-12694, also identified as JNJ-65234637, is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain.[1][2][3] Developed through a structure-based drug design approach, OICR-12694 demonstrates promising preclinical characteristics, including low nanomolar potency in cellular assays, oral bioavailability, and a favorable in vitro safety profile.[1] This document provides a detailed overview of the preclinical data available for OICR-12694 TFA, focusing on its mechanism of action, in vitro and in vivo pharmacology, and toxicological assessment.
Mechanism of Action: BCL6 Inhibition
OICR-12694 functions by disrupting the protein-protein interaction (PPI) between the BCL6 BTB domain and its transcriptional co-repressors, such as SMRT, NCoR, and BCOR.[1] BCL6 is a transcriptional repressor that plays a critical role in the germinal center reaction and is a key oncogene in several types of non-Hodgkin lymphoma, most notably Diffuse Large B-cell Lymphoma (DLBCL).[1][2] By binding to a specific groove on the BCL6 BTB domain, OICR-12694 prevents the recruitment of co-repressors, leading to the de-repression of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[1]
Below is a diagram illustrating the signaling pathway of BCL6 and the mechanism of inhibition by OICR-12694.
In Vitro Activity
OICR-12694 exhibits potent and selective inhibitory activity in a variety of in vitro assays.
| Assay Type | Cell Line / Target | Endpoint | Value (µM) |
| Binding Affinity | Human BCL6-BTB | KD | 0.005 |
| Cellular Activity | SUDHL4 Luc | EC50 | 0.089 |
| Cell Proliferation | Karpas-422 | IC50 | 0.092 |
Table 1: In Vitro Potency of OICR-12694. [1]
In Vitro Toxicology and Selectivity
A comprehensive panel of in vitro assays was conducted to assess the toxicological profile and selectivity of OICR-12694.
| Assay Type | Target / System | Result |
| Kinase Panel | Eurofins 109 kinome panel | Minimal inhibitory activity at 1 µM |
| BTB Protein Selectivity | BAZF, MIZ1, PLZF, FAZF, Kaiso, LRF | >100-fold binding selectivity |
| Cytochrome P450 Inhibition | CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4 | IC50 > 10 µM |
| hERG Inhibition | hERG ion channel | Minimal inhibition |
| Genotoxicity | Ames test | Negative |
| Genotoxicity | In vitro micronucleus assay | Negative |
Table 2: In Vitro Toxicology and Selectivity Profile of OICR-12694. [1]
Pharmacokinetics
The pharmacokinetic properties of OICR-12694 were evaluated in mice and dogs, demonstrating good oral exposure and low clearance.
| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUClast (ng*h/mL) | F (%) |
| Mouse | 2 | IV | 2.3 | - | 1850 | - |
| Mouse | 10 | PO | 3.1 | 1460 | 8340 | 90 |
| Dog | 1 | IV | 4.5 | - | 2370 | - |
| Dog | 5 | PO | 5.8 | 1180 | 11400 | 96 |
Table 3: Pharmacokinetic Parameters of OICR-12694 in Mouse and Dog. [1]
Experimental Protocols
BCL6 BTB Domain Binding Assay (SPR)
-
Objective: To determine the binding affinity (KD) of OICR-12694 to the BCL6 BTB domain.
-
Methodology: Surface Plasmon Resonance (SPR) was used. Recombinant human BCL6 BTB domain was immobilized on a sensor chip. A serial dilution of OICR-12694 in a suitable buffer was flowed over the chip surface. The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated from these rates.
Cellular BCL6 Inhibition Assay (SUDHL4 Luc)
-
Objective: To measure the functional inhibition of BCL6 in a cellular context.
-
Methodology: A SUDHL4 cell line engineered to express a luciferase reporter gene under the control of a BCL6-responsive promoter was utilized. Cells were treated with increasing concentrations of OICR-12694. After a defined incubation period, luciferase activity was measured. The EC50 value, representing the concentration at which 50% of the maximal reporter activity is achieved, was determined.
Cell Proliferation Assay (Karpas-422)
-
Objective: To assess the anti-proliferative effect of OICR-12694 on a BCL6-dependent lymphoma cell line.
-
Methodology: Karpas-422 cells were seeded in 96-well plates and treated with a range of OICR-12694 concentrations. After a 72-hour incubation period, cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value, the concentration that inhibits cell growth by 50%, was calculated.
In Vitro Toxicology Assays
-
Cytochrome P450 Inhibition: Recombinant human CYP enzymes were incubated with a fluorescent substrate and varying concentrations of OICR-12694. The inhibition of substrate metabolism was measured by changes in fluorescence, and IC50 values were determined.
-
hERG Inhibition: The effect of OICR-12694 on the human ether-à-go-go-related gene (hERG) potassium channel was evaluated using an automated patch-clamp system.
-
Genotoxicity: The Ames test was performed using various strains of Salmonella typhimurium to assess the mutagenic potential of OICR-12694. The in vitro micronucleus test was conducted in cultured human peripheral blood lymphocytes to evaluate clastogenic and aneugenic potential.
Pharmacokinetic Studies
-
Animals: Male CD-1 mice and beagle dogs were used for the pharmacokinetic studies.
-
Dosing: For intravenous (IV) administration, OICR-12694 was formulated in a suitable vehicle and administered as a bolus injection. For oral (PO) administration, the compound was formulated in an appropriate vehicle and administered by gavage.
-
Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation.
-
Analysis: Plasma concentrations of OICR-12694 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability (F), were calculated using non-compartmental analysis.
Below is a diagram representing the general experimental workflow for the preclinical evaluation of OICR-12694.
Conclusion
OICR-12694 TFA has emerged as a highly promising preclinical candidate for the treatment of BCL6-driven malignancies. Its potent and selective inhibition of the BCL6-co-repressor interaction, coupled with excellent oral pharmacokinetic properties and a clean in vitro safety profile, provides a strong rationale for its further development.[1][2] These data support the advancement of OICR-12694 into more advanced preclinical and potentially clinical studies.
References
The Role of BCL6 in Diffuse Large B-Cell Lymphoma: A Technical Guide
Abstract: The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, is a pivotal player in the pathogenesis of diffuse large B-cell lymphoma (DLBCL), the most common form of non-Hodgkin lymphoma.[1][2] Normally essential for the germinal center (GC) reaction required for antibody affinity maturation, its dysregulation through genetic alterations allows it to function as a potent oncogene.[3][4] BCL6 drives lymphomagenesis by repressing key tumor suppressor genes involved in DNA damage response, cell cycle control, apoptosis, and terminal differentiation.[5][6] This guide provides an in-depth examination of the molecular mechanisms of BCL6, its signaling pathways, the clinical significance of its genetic alterations, and its emergence as a critical therapeutic target for DLBCL.
The Physiological Role of BCL6 in Germinal Center B-Cells
BCL6 is indispensable for the formation and maintenance of germinal centers, the transient microstructures within secondary lymphoid organs where B-cells proliferate and mature to produce high-affinity antibodies.[7][8] Its primary function is as a sequence-specific transcriptional repressor. BCL6 binds to DNA and recruits a complex of co-repressor proteins, including SMRT, N-CoR, and BCOR, to the promoters and enhancers of its target genes, leading to histone deacetylation and chromatin condensation, thereby silencing gene expression.[9][10]
Key physiological functions of BCL6 in GC B-cells include:
-
Tolerance of DNA Damage: The processes of somatic hypermutation and class-switch recombination inherently involve DNA breaks. BCL6 promotes tolerance to this DNA damage by repressing key checkpoint genes like ATR, TP53 (p53), and CHEK1.[7][11]
-
Promotion of Proliferation: By repressing cell cycle inhibitors such as CDKN1A (p21), BCL6 sustains the rapid proliferation characteristic of GC B-cells.[12]
-
Blockade of Terminal Differentiation: BCL6 prevents premature exit from the germinal center reaction by repressing genes that drive differentiation into plasma cells, most notably PRDM1 (Blimp-1) and IRF4.[6][12]
Oncogenic Dysregulation of BCL6 in DLBCL
In DLBCL, the tightly controlled expression of BCL6 is subverted, leading to its sustained, constitutive activity. This oncogenic activation occurs primarily through two mechanisms: chromosomal translocations and somatic mutations in its regulatory regions.[5][13] This persistent BCL6 activity locks the B-cell in a state of continuous proliferation, evasion of apoptosis, and arrested differentiation, contributing directly to malignant transformation.[5][8]
Data Presentation: BCL6 Genetic Alterations in DLBCL
The frequency of these genetic lesions varies among DLBCL subtypes, which are broadly classified by gene expression profiling into Germinal Center B-cell-like (GCB), Activated B-cell-like (ABC), and Primary Mediastinal B-cell Lymphoma (PMBCL).
| Alteration Type | Locus | Mechanism | Frequency in DLBCL (Overall) | Subtype Predominance | Reference |
| Chromosomal Translocation | 3q27 | Juxtaposition of BCL6 coding sequence to strong, heterologous promoters (e.g., from IgH genes), causing constitutive expression. | 20-40% | More frequent in ABC and PMBCL subtypes.[14][15][16] | [4][13] |
| Somatic Hypermutation | 5' Non-coding region (Intron 1 / Exon 1) | Mutations disrupt negative auto-regulatory binding sites, preventing BCL6 from repressing its own transcription. | Up to 75% | More frequent in GCB and PMBCL subtypes.[14][15] | [13] |
| Gene Amplification / Extra Copies | 3q27 | Increased gene dosage leading to higher protein expression. | ~15% | Variable across subtypes. | [17] |
Key Signaling Pathways Modulated by BCL6
The oncogenic activity of BCL6 is mediated by its repression of a broad network of target genes, critically impacting multiple cellular pathways.
Repression of the DNA Damage Response
A cornerstone of BCL6's pro-survival function is its ability to blunt the DNA damage sensing and repair machinery. This allows lymphoma cells to accumulate further genetic lesions without triggering cell cycle arrest or apoptosis. BCL6 directly binds to and represses the promoters of key checkpoint proteins including ATR, TP53, and CHEK1.[11][12] The suppression of p53 is particularly critical, as it is a central hub for controlling cell fate in response to oncogenic stress.[12]
Blockade of B-Cell Differentiation
For DLBCL to be sustained, malignant cells must be blocked from terminally differentiating into non-proliferating plasma cells. BCL6 achieves this by directly repressing PRDM1 (encoding Blimp-1), the master regulator of plasma cell differentiation.[6] This creates a feedback loop where BCL6 maintains the GC B-cell phenotype, which is inherently proliferative and dependent on BCL6 for survival.[12]
Modulation of B-Cell Receptor (BCR) Signaling
Recent evidence indicates that BCL6 can augment tonic B-cell receptor signaling, a key survival pathway in many DLBCLs.[18] It achieves this by repressing PTPROt, a phosphatase that dephosphorylates and inactivates SYK, a critical kinase in the BCR cascade. By suppressing this negative regulator, constitutive BCL6 expression can lead to heightened SYK activity and enhanced pro-survival signals.[18]
Therapeutic Targeting of BCL6
The profound dependence of DLBCL cells on BCL6 makes it an outstanding therapeutic target.[11][19] Since transcription factors have historically been considered "undruggable," the development of BCL6 inhibitors represents a significant advance.[11][12] Strategies focus on disrupting the protein-protein interactions essential for its function.
Most inhibitors, including small molecules and peptidomimetics, are designed to target a critical groove on the BTB domain of BCL6.[20][21] This groove is the docking site for co-repressor proteins like SMRT and BCOR. By occupying this site, inhibitors prevent the assembly of the transcriptional repression complex, leading to the re-expression of BCL6 target genes.[20][22] This reactivates tumor suppressor pathways, causing cell cycle arrest and apoptosis in lymphoma cells.[12][22]
Key Experimental Methodologies
The study of BCL6 in DLBCL relies on a set of core molecular and cellular biology techniques.
Immunohistochemistry (IHC) for BCL6 Protein Detection
-
Objective: To detect and semi-quantify BCL6 protein expression in formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue sections.
-
Protocol Outline:
-
Deparaffinization and Rehydration: Sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Slides are incubated with a primary monoclonal antibody against BCL6 (e.g., clone PG-B6p) at a predetermined optimal dilution, typically for 60 minutes at room temperature or overnight at 4°C.
-
Detection System: A polymer-based detection system (e.g., HRP-polymer) is applied, which binds to the primary antibody.
-
Chromogen Application: The substrate-chromogen solution (e.g., DAB) is added, which produces a brown precipitate at the site of the antigen-antibody reaction.
-
Counterstaining & Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, cleared, and coverslipped.
-
-
Interpretation: BCL6 is a nuclear protein. A positive result is defined by brown staining in the nuclei of tumor cells. The percentage of positive cells is often scored.
Fluorescence In Situ Hybridization (FISH) for BCL6 Translocations
-
Objective: To detect chromosomal rearrangements involving the BCL6 locus at 3q27.
-
Protocol Outline:
-
Probe Selection: A dual-color, break-apart probe strategy is most common. This involves two fluorescently labeled probes: one that hybridizes to the 5' (centromeric) side of the BCL6 gene and another that hybridizes to the 3' (telomeric) side.
-
Slide Preparation: FFPE tissue sections are deparaffinized, treated with a salt solution (e.g., sodium thiocyanate), and digested with protease (e.g., pepsin) to allow probe penetration.
-
Denaturation: The probe mixture and the target DNA on the slide are co-denatured at a high temperature (e.g., 75°C for 5-10 minutes).
-
Hybridization: The slides are incubated overnight at a controlled temperature (e.g., 37°C) in a humidified chamber to allow the probes to anneal to their target sequences.
-
Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.
-
Counterstaining & Analysis: The nuclei are counterstained with DAPI (a blue fluorescent stain). Slides are analyzed under a fluorescence microscope equipped with appropriate filters.
-
-
Interpretation:
-
Normal/No Translocation: Two fused signals (e.g., yellow/orange from overlapping red and green probes) per nucleus.
-
Translocation Present: One fused signal (from the normal allele) and two separated signals (one red, one green) representing the broken-apart rearranged allele.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Objective: To identify the genome-wide binding sites of BCL6, thus revealing its direct target genes.
-
Protocol Outline:
-
Cross-linking: Live DLBCL cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to BCL6. The antibody-protein-DNA complexes are captured using magnetic beads (e.g., Protein A/G).
-
Washing: The beads are washed extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The complexes are eluted from the beads, and the cross-links are reversed by heating. RNA and protein are digested.
-
DNA Purification: The BCL6-bound DNA fragments are purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing (ligation of adapters, PCR amplification). The resulting library is sequenced.
-
Data Analysis: Sequencing reads are aligned to a reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for BCL6 binding. These peaks correspond to BCL6's direct targets.[23][24]
-
Conclusion
BCL6 stands as a central oncogenic hub in diffuse large B-cell lymphoma. Its physiological role in enabling the germinal center reaction is hijacked through genetic alterations that ensure its constitutive expression. By repressing a wide array of tumor suppressor pathways, BCL6 drives proliferation, genomic instability, and a blockade of differentiation, which are hallmarks of DLBCL. The profound addiction of these lymphoma cells to BCL6 has made it a highly attractive therapeutic target, and the development of specific inhibitors that disrupt its co-repressor interactions marks a promising new frontier in the treatment of this aggressive malignancy.[5][21][25] Further research into combination therapies that pair BCL6 inhibitors with standard chemotherapy or other targeted agents holds the potential to significantly improve outcomes for patients.[22][26]
References
- 1. BCL6 - Wikipedia [en.wikipedia.org]
- 2. hematology.org [hematology.org]
- 3. Roles of BCL6 in normal and transformed germinal center B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. BCL6: master regulator of the germinal center reaction and key oncogene in B cell lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A hybrid mechanism of action for BCL6 in B-cells defined by formation of functionally distinct complexes at enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Distinctive patterns of BCL6 molecular alterations and their functional consequences in different subgroups of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinctive patterns of BCL6 molecular alterations and their functional consequences in different subgroups of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prognostic impact of diffuse large B-cell lymphoma with extra copies of MYC, BCL2 and/or BCL6: comparison with double/triple hit lymphoma and double expressor lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BCL6 modulates tonic BCR signaling in diffuse large B-cell lymphomas by repressing the SYK phosphatase, PTPROt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Small Molecule BCL6 Inhibitors as Therapeutic Agents for B-Cell Lymphomas | Enterprise Innovation [innovation.weill.cornell.edu]
- 21. BCL6 as a therapeutic target for lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are BCL6 inhibitors and how do they work? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. B-cell Lymphoma 6 Inhibitors: Current Advances and Prospects of Drug Development for Diffuse Large B-cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Target Validation of OICR12694 TFA in Diffuse Large B-cell Lymphoma (DLBCL)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of OICR12694, a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) protein, in the context of Diffuse Large B-cell Lymphoma (DLBCL). BCL6 is a transcriptional repressor that is frequently deregulated in non-Hodgkin lymphoma (NHL), particularly in DLBCL, making it a compelling therapeutic target.[1][2] OICR12694 was developed to interfere with the protein-protein interactions essential for BCL6's function.[1][2]
Mechanism of Action
OICR12694 is a small molecule inhibitor that targets the BTB domain of BCL6. This domain is crucial for the recruitment of co-repressors, a necessary step for BCL6-mediated transcriptional repression. By binding to the lateral groove of the BTB domain, OICR12694 disrupts these critical protein-protein interactions, thereby inhibiting the oncogenic activity of BCL6.[1]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of OICR12694.
References
OICR12694 TFA: A Potent BCL6 Inhibitor Targeting Co-repressor Binding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
B-cell lymphoma 6 (BCL6), a master transcriptional repressor, is a key driver in various hematological malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). Its function is critically dependent on its ability to recruit co-repressor complexes, thereby silencing the expression of genes involved in differentiation, proliferation, and apoptosis. OICR12694 TFA is a novel, potent, and orally bioavailable small molecule inhibitor of BCL6. It acts by disrupting the crucial protein-protein interaction (PPI) between the BCL6 BTB domain and its co-repressors. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a summary of its pharmacokinetic profile.
Introduction
B-cell lymphoma 6 (BCL6) is a member of the BTB-POZ zinc finger family of transcription factors.[1] The N-terminal BTB domain of BCL6 mediates its homodimerization and subsequent recruitment of co-repressor complexes, including SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), NCoR (Nuclear receptor Co-repressor), and BCOR (BCL6 Co-repressor).[1] This recruitment leads to the transcriptional repression of BCL6 target genes, which is essential for the formation and maintenance of germinal centers in B-cells.[2] Dysregulation of BCL6 activity is a hallmark of several cancers, making it an attractive therapeutic target.[1][3]
This compound emerged from a structure-guided drug discovery program aimed at identifying small molecules that could effectively block the BCL6-co-repressor interaction.[1] This inhibitor binds to a shallow groove on the BCL6 BTB domain, competitively inhibiting the binding of co-repressor proteins and thereby reactivating the expression of BCL6 target genes.[1][3] This guide will delve into the technical details of this compound's interaction with BCL6 and its co-repressors.
Mechanism of Action: Disrupting the BCL6-Co-repressor Axis
The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between the BCL6 BTB domain and its cognate co-repressors. By occupying the binding site on the BCL6 BTB domain, this compound prevents the recruitment of co-repressor complexes, leading to the de-repression of BCL6 target genes. This ultimately results in the inhibition of proliferation and induction of apoptosis in BCL6-dependent cancer cells.
References
In-Depth Technical Guide: Oral Bioavailability of OICR-12694 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-12694, also known as JNJ-65234637, is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain.[1][2][3] BCL6 is a transcriptional repressor that is a key driver in several forms of non-Hodgkin lymphoma, most notably diffuse large B-cell lymphoma (DLBCL).[1][2][4] By disrupting the protein-protein interaction between BCL6 and its co-repressors, OICR-12694 presents a promising therapeutic strategy.[1][4] A critical aspect of its drug-like properties is its oral bioavailability, which allows for less invasive administration and is a key factor in its clinical development potential. This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of OICR-12694 in preclinical models. The trifluoroacetic acid (TFA) salt form is often used in preclinical studies for formulation purposes.
Pharmacokinetic Profile of OICR-12694
OICR-12694 has demonstrated an excellent oral pharmacokinetic profile in preclinical studies, with good bioavailability observed in both mouse and dog models.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of OICR-12694 following intravenous (IV) and oral (PO) administration in mice and dogs.
Table 1: Pharmacokinetic Parameters of OICR-12694 in Mice [1]
| Parameter | IV Administration (1.0 mg/kg) | Oral Administration (5.0 mg/kg) |
| Clearance (CL) (mL/min/kg) | 22 | - |
| Volume of Distribution (Vss) (L/kg) | 1.1 | - |
| Half-Life (T1/2) (h) | 1.6 | - |
| AUC (ng·h/mL) | - | 1338 |
| Cmax (nM) | - | 1310 |
| Oral Bioavailability (F) (%) | - | 36 |
Table 2: Pharmacokinetic Parameters of OICR-12694 in Dogs [1]
| Parameter | IV Administration (1.0 mg/kg) | Oral Administration (5.0 mg/kg) |
| Clearance (CL) (mL/min/kg) | 9.1 | - |
| Volume of Distribution (Vss) (L/kg) | 2.0 | - |
| Half-Life (T1/2) (h) | 6.1 | - |
| AUC (ng·h/mL) | - | 4290 |
| Cmax (nM) | - | 2270 |
| Oral Bioavailability (F) (%) | - | 47 |
Experimental Protocols
The following sections detail the generalized methodologies for conducting in vivo pharmacokinetic studies to determine the oral bioavailability of a small molecule inhibitor like OICR-12694. The specific details for the OICR-12694 studies were not fully available in the public domain; however, the protocols described here represent the standard industry practice.
In Vivo Pharmacokinetic Study in Mice
1. Animal Models:
-
Male CD-1 or BALB/c mice, typically 8-10 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum.
2. Dosing and Administration:
-
Intravenous (IV) Administration: A solution of OICR-12694 TFA is prepared in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline). A single dose (e.g., 1 mg/kg) is administered via the tail vein.
-
Oral (PO) Administration: OICR-12694 TFA is formulated as a suspension or solution in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water). A single dose (e.g., 5 mg/kg) is administered directly into the stomach using a gavage needle.
3. Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected from a subset of animals at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is typically collected via retro-orbital sinus or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
The concentration of OICR-12694 in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is prepared using known concentrations of OICR-12694 in blank plasma to ensure accuracy and precision.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key parameters include:
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Cmax (Maximum Concentration): The highest observed drug concentration.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
CL (Clearance): The rate at which the drug is removed from the body.
-
Vss (Volume of Distribution at Steady State): The apparent volume into which the drug distributes.
-
T1/2 (Half-life): The time it takes for the drug concentration to decrease by half.
-
-
Oral Bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
In Vivo Pharmacokinetic Study in Dogs
1. Animal Models:
-
Male Beagle dogs, a standard non-rodent species for toxicology and pharmacokinetic studies, are typically used. Animals are housed individually and provided with a standard diet and water.
2. Dosing and Administration:
-
Intravenous (IV) Administration: OICR-12694 TFA is formulated in a vehicle suitable for intravenous infusion (e.g., a solution in 20% Captisol® in saline). A single dose (e.g., 1 mg/kg) is administered via a cephalic vein, often as a slow bolus or short infusion.
-
Oral (PO) Administration: The compound is typically administered in gelatin capsules or as an oral gavage of a formulated suspension. A single dose (e.g., 5 mg/kg) is given.
3. Blood Sampling:
-
Blood samples are collected from a peripheral vein at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is harvested and stored as described for the mouse study.
4. Bioanalysis and Pharmacokinetic Analysis:
-
The analytical and data analysis methods are consistent with those described for the murine studies.
Visualizations
Signaling Pathway
References
- 1. BCL6 represses CHEK1 and suppresses DNA damage pathways in normal and malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transcriptional modulator BCL6 as a molecular target for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-65234637: A Potent and Orally Bioavailable BCL6 Inhibitor for Hematological Malignancies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-65234637, also identified as OICR-12694, is a novel, highly potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2] This orally bioavailable compound targets the BTB (Broad-Complex, Tramtrack, and Bric-a-brac) domain of BCL6, a master transcriptional repressor implicated in the pathogenesis of various hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] By disrupting the protein-protein interaction between BCL6 and its corepressors, JNJ-65234637 reactivates the expression of BCL6 target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells. This technical guide provides a comprehensive overview of JNJ-65234637, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its characterization.
Introduction to BCL6 and Its Role in Cancer
B-cell lymphoma 6 (BCL6) is a zinc finger transcriptional repressor that plays a critical role in the germinal center (GC) reaction, a key process for generating high-affinity antibodies.[3][4] BCL6 is essential for the proliferation and survival of GC B-cells.[5] However, the aberrant and sustained expression of BCL6 is a hallmark of several types of non-Hodgkin lymphoma, including DLBCL, where it acts as an oncogenic driver.[3][5]
BCL6 exerts its repressive function by recruiting corepressor complexes, such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and BCOR (BCL6 Corepressor), to the promoter regions of its target genes.[1][6] This recruitment is mediated through the homodimerization of its N-terminal BTB domain, which creates a lateral groove that serves as a docking site for the corepressors.[1][6] The BCL6-corepressor complex then recruits histone deacetylases (HDACs) and other chromatin-modifying enzymes to induce a repressive chromatin state, leading to the silencing of genes involved in cell cycle control, DNA damage response, and differentiation.[7] Dysregulation of BCL6 activity allows lymphoma cells to evade apoptosis and maintain a proliferative state. Therefore, inhibiting the BCL6-corepressor interaction presents a promising therapeutic strategy for BCL6-driven cancers.[1]
JNJ-65234637: A Targeted BCL6 Inhibitor
JNJ-65234637 is an orally active inhibitor of BCL6.[8][9] It was developed through a structure-guided drug design approach to specifically target the corepressor binding groove on the BCL6 BTB domain.[1]
Chemical Properties
| Property | Value |
| Synonyms | OICR-12694 |
| Chemical Formula | C₂₉H₂₈ClF₃N₈O₄ |
| Molecular Weight | 645.04 g/mol |
Mechanism of Action
JNJ-65234637 functions as a competitive inhibitor of the BCL6-corepressor interaction. By binding with high affinity to the lateral groove of the BCL6 BTB homodimer, it physically blocks the recruitment of corepressors like SMRT and BCOR. This disruption of the BCL6 transcriptional repression machinery leads to the reactivation of BCL6 target genes, ultimately resulting in the inhibition of proliferation and induction of apoptosis in BCL6-dependent lymphoma cells.
Preclinical Data
The preclinical profile of JNJ-65234637 demonstrates its potency, selectivity, and favorable pharmacokinetic properties.[1]
Biochemical and Cellular Activity
The following table summarizes the key in vitro activity parameters of JNJ-65234637.
| Assay | Parameter | Value | Cell Line/Target |
| Surface Plasmon Resonance (SPR) | K D | 5 nM | BCL6 BTB Domain |
| Cellular Proliferation Assay | IC₅₀ | 92 nM | Karpas-422 (DLBCL) |
| Reporter Gene Assay | EC₅₀ | 89 nM | SU-DHL-4 (DLBCL) |
Selectivity Profile
JNJ-65234637 exhibits high selectivity for BCL6 over other BTB domain-containing proteins.[1]
| BTB Protein | Selectivity (fold vs BCL6) |
| BAZF | >100 |
| MIZ1 | >100 |
| PLZF | >100 |
| FAZF | >100 |
| Kaiso | >100 |
| LRF | >100 |
Furthermore, the compound shows minimal inhibitory activity against a broad panel of kinases and does not significantly inhibit major cytochrome P450 (CYP) isoforms (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) at concentrations up to 10 µM, indicating a low potential for drug-drug interactions.[10]
Pharmacokinetics
Pharmacokinetic studies in animal models have demonstrated the oral bioavailability and favorable properties of JNJ-65234637.[10]
| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | 2 | 2.1 | - | 1800 | - |
| Mouse | PO | 10 | 3.5 | 1200 | 8400 | 93 |
| Dog | IV | 1 | 4.2 | - | 2300 | - |
| Dog | PO | 5 | 5.1 | 1100 | 11000 | 96 |
Signaling Pathways and Experimental Workflows
BCL6 Signaling Pathway
The following diagram illustrates the central role of BCL6 in transcriptional repression and how JNJ-652346-37 intervenes.
Experimental Workflow for BCL6 Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and preclinical characterization of a BCL6 inhibitor like JNJ-65234637.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of JNJ-65234637.
Fluorescence Polarization (FP) Assay for BCL6-Corepressor Interaction
This assay quantitatively measures the ability of a test compound to disrupt the interaction between the BCL6 BTB domain and a fluorescently labeled corepressor-derived peptide.
Materials:
-
Purified recombinant human BCL6 BTB domain protein.
-
Fluorescently labeled peptide derived from the SMRT or BCOR corepressor (e.g., FAM-SMRT peptide).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test compound (JNJ-65234637) serially diluted in DMSO.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of the BCL6 BTB protein and the fluorescently labeled peptide in the assay buffer. The final concentrations should be optimized to yield a stable and robust polarization signal.
-
Dispense a small volume of the protein-peptide mixture into each well of the 384-well plate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is used to determine the binding affinity (K D ) and the association (k a ) and dissociation (k d ) rates of the test compound to the BCL6 BTB domain.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified recombinant human BCL6 BTB domain protein.
-
Running buffer (e.g., HBS-EP+).
-
Test compound (JNJ-65234637) serially diluted in running buffer.
Procedure:
-
Immobilize the BCL6 BTB protein onto the sensor chip surface using standard amine coupling chemistry.
-
Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Inject the serially diluted test compound over the sensor surface at a constant flow rate for a defined association time.
-
Switch back to the running buffer to monitor the dissociation of the compound for a defined dissociation time.
-
Regenerate the sensor surface with a suitable regeneration solution to remove any bound compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k a , k d , and K D values.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the test compound on the viability and proliferation of cancer cell lines.
Materials:
-
DLBCL cell lines (e.g., Karpas-422, SU-DHL-4).
-
Complete cell culture medium.
-
Test compound (JNJ-65234637) serially diluted in culture medium.
-
Opaque-walled 96-well microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
A luminometer.
Procedure:
-
Seed the DLBCL cells into the wells of a 96-well plate at a predetermined density.
-
Incubate the cells for 24 hours to allow them to adhere and resume growth.
-
Treat the cells with serially diluted concentrations of the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
JNJ-65234637 is a potent, selective, and orally bioavailable BCL6 inhibitor with a promising preclinical profile. Its ability to effectively disrupt the BCL6-corepressor interaction and induce anti-proliferative effects in DLBCL cell lines highlights its potential as a therapeutic agent for BCL6-driven hematological malignancies. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working on the characterization and advancement of BCL6 inhibitors. Further investigation in clinical settings is warranted to fully elucidate the therapeutic potential of JNJ-65234637.
References
- 1. Structure of a BCOR corepressor peptide in complex with the BCL6 BTB domain dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of SMRT corepressor recruitment by the BCL6 BTB domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific peptide interference reveals BCL6 transcriptional and oncogenic mechanisms in B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A hybrid mechanism of action for BCL6 in B-cells defined by formation of functionally distinct complexes at enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]
- 10. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OICR-12694: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-12694 is a novel, potent, and selective small molecule inhibitor of B-cell lymphoma 6 (BCL6).[1][2] BCL6, a transcriptional repressor, is a key driver in several forms of non-Hodgkin lymphoma, including diffuse large B-cell lymphoma (DLBCL).[1][2] OICR-12694 exerts its inhibitory effect by disrupting the crucial protein-protein interaction (PPI) between the BCL6 BTB domain and its transcriptional co-repressors.[1][2] These application notes provide detailed protocols for the in vitro characterization of OICR-12694, including biochemical assays to determine its binding affinity to BCL6 and cell-based assays to assess its anti-proliferative activity in lymphoma cell lines. The trifluoroacetic acid (TFA) salt of OICR-12694 is often the form used in experimental settings, resulting from its purification by reverse-phase chromatography.
BCL6 Signaling Pathway and Mechanism of Action of OICR-12694
BCL6 is a master regulator of germinal center B-cell development and is essential for their proliferation and survival.[3] It functions by recruiting co-repressor complexes, such as SMRT, NCoR, and BCOR, to the promoter regions of its target genes, leading to transcriptional repression.[1] This repression affects a wide range of cellular processes, including cell cycle, DNA damage response, and differentiation.[4][5] In DLBCL, the constitutive activity of BCL6 contributes to oncogenesis. OICR-12694 is designed to fit into a shallow pocket on the BCL6 BTB domain, competitively inhibiting the binding of co-repressor proteins. This abrogates BCL6's transcriptional repressor function, leading to the de-repression of target genes and subsequent inhibition of tumor cell growth.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of OICR-12694 from various assays.
| Assay Type | Parameter | Cell Line / Protein | Value | Reference |
| Biochemical Assays | ||||
| Fluorescence Polarization (FP) | KD | Human BCL6 BTB Domain | 54 nM | [1] |
| Surface Plasmon Resonance (SPR) | KD | Human BCL6 BTB Domain | 5 nM | [1] |
| Cell-Based Assays | ||||
| Cell Viability | IC50 | Karpas-422 (DLBCL) | < 3 nM | [1][2] |
| Cell Viability | IC50 | Toledo (DLBCL) | 10 nM | [1] |
Experimental Protocols
BCL6 BTB Domain Binding Assay (Fluorescence Polarization)
This assay measures the ability of OICR-12694 to displace a fluorescently labeled peptide probe from the BCL6 BTB domain.
Materials:
-
Recombinant Human BCL6 BTB domain (residues 32-129)
-
Fluorescently labeled peptide probe (e.g., FAM-labeled BCOR peptide)
-
OICR-12694 TFA salt
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of OICR-12694 in Assay Buffer. The final concentration in the assay will typically range from 1 µM to 0.01 nM.
-
In each well of the 384-well plate, add the components in the following order:
-
Assay Buffer
-
OICR-12694 dilution or DMSO (vehicle control)
-
Fluorescently labeled peptide probe (final concentration of 5 nM)
-
Recombinant BCL6 BTB domain (final concentration of 10 nM)
-
-
The final assay volume should be 20 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the KD value by fitting the data to a one-site binding competition model using appropriate software (e.g., GraphPad Prism).
DLBCL Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of OICR-12694 on the proliferation of DLBCL cell lines by measuring ATP levels, which correlate with cell viability.
Materials:
-
DLBCL cell lines (e.g., Karpas-422, Toledo)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
OICR-12694 TFA salt
-
384-well, white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Seed DLBCL cells into 384-well plates at a density of 2,500 cells per well in 40 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare a serial dilution of OICR-12694 in complete culture medium.
-
Add 10 µL of the OICR-12694 dilution or DMSO (vehicle control) to the appropriate wells. The final concentration will typically range from 10 µM to 0.1 nM.
-
Incubate the plates for an additional 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
Safety Precautions
OICR-12694 is a research chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperative transcriptional repression by BCL6 and BACH2 in germinal center B-cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OICR12694 TFA Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OICR12694 TFA, a potent and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain, in cell-based assays. The protocols outlined below are specifically tailored for researchers in oncology and drug development focusing on BCL6-dependent malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL).
Introduction to this compound
This compound is a highly potent, orally bioavailable inhibitor of the BCL6 protein.[1] BCL6 is a transcriptional repressor crucial for the formation and maintenance of germinal centers, and its dysregulation is a key driver in several types of non-Hodgkin lymphoma, most notably DLBCL.[1][2] this compound functions by binding to the BTB domain of BCL6, which disrupts its interaction with essential co-repressors like SMRT, NCoR, and BCOR. This inhibition of the BCL6-corepressor complex leads to the de-repression of BCL6 target genes, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.[1]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the in vitro activity of this compound in well-characterized DLBCL cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Karpas-422 | Growth Inhibition | IC50 | 0.092 | [1] |
| SUDHL4 Luc | Antiproliferative Activity | EC50 | 0.089 | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating this compound, refer to the diagrams below.
References
Application Notes and Protocols: Utilizing OICR12694 TFA in the Karpas-422 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR12694 TFA is a potent and orally active small molecule inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor frequently implicated in the pathogenesis of non-Hodgkin lymphoma (NHL), particularly diffuse large B-cell lymphoma (DLBCL).[1] The Karpas-422 cell line, derived from a patient with chemotherapy-resistant B-cell NHL, serves as a critical in vitro model for studying DLBCL.[2] This cell line is characterized by the t(14;18) chromosomal translocation, leading to the overexpression of the anti-apoptotic protein BCL2, and is known to be dependent on BCL6 for its proliferation and survival. These application notes provide detailed protocols for utilizing this compound to study its effects on the Karpas-422 cell line, including methodologies for assessing cell proliferation, apoptosis, and cell cycle distribution.
BCL6 Signaling Pathway in DLBCL
The BCL6 transcriptional repressor is a master regulator of germinal center B-cell differentiation. Its dysregulation in DLBCL leads to the suppression of genes involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis. This compound, by inhibiting BCL6, is expected to derepress these target genes, leading to anti-proliferative and pro-apoptotic effects in BCL6-dependent cancer cells like Karpas-422.
Caption: BCL6 Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the known and expected quantitative outcomes of treating Karpas-422 cells with this compound.
Table 1: Anti-proliferative Activity of this compound on Karpas-422 Cells
| Compound | Assay | Cell Line | Incubation Time | IC50 |
| This compound | Cell Proliferation (ATPlite) | Karpas-422 | 6 days | 0.092 µM[3] |
Table 2: Expected Effects of this compound on Cell Cycle and Apoptosis in Karpas-422 Cells
| Assay | Treatment | Expected Outcome |
| Cell Cycle Analysis | This compound (e.g., 100 nM, 500 nM) for 4-10 days | Increased proportion of cells in the G1 phase |
| Apoptosis Assay | This compound (e.g., 100 nM, 500 nM) for 4-10 days | Dose-dependent increase in the percentage of apoptotic cells |
Note: The expected outcomes for cell cycle and apoptosis are based on studies with analogous BCL6 inhibitors like BI-3802, as specific quantitative data for this compound in these assays on Karpas-422 is not publicly available.
Experimental Protocols
Karpas-422 Cell Culture and Maintenance
A crucial first step for any experiment is the proper maintenance of the Karpas-422 cell line.
Caption: Workflow for Karpas-422 Cell Culture.
Materials:
-
Karpas-422 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS)
-
T-25 or T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
1% Penicillin-Streptomycin
-
2 mM L-Glutamine
Protocol:
-
Culture Karpas-422 cells in T-25 or T-75 flasks with complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.
-
Maintain the cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Split the culture every 2-3 days by centrifuging the cell suspension at 100-150 x g for 5 minutes, aspirating the supernatant, and resuspending the cell pellet in fresh, pre-warmed complete growth medium at the desired seeding density.
Cell Proliferation Assay
This protocol determines the effect of this compound on the proliferation of Karpas-422 cells.
Materials:
-
Karpas-422 cells in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay
-
Luminometer
Protocol:
-
Harvest Karpas-422 cells and adjust the cell density to 2 x 10^5 cells/mL in complete growth medium.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 1 µM down to 1 nM. Include a DMSO vehicle control.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 100 µL.
-
Incubate the plate at 37°C, 5% CO2 for 6 days.
-
On day 6, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Karpas-422 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed Karpas-422 cells at a density of 3 x 10^5 cells/mL in 6-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, and 1 µM) and a DMSO vehicle control.
-
Incubate for 48, 72, or 96 hours at 37°C, 5% CO2.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Karpas-422 cells
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed Karpas-422 cells at a density of 3 x 10^5 cells/mL in 6-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, and 1 µM) and a DMSO vehicle control.
-
Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Model the cell cycle distribution using appropriate software.
References
Application Notes and Protocols for OICR12694 TFA in SUDHL4 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of OICR12694, a potent and selective BCL6 BTB inhibitor, with the SUDHL4 cell line, a well-established model for Diffuse Large B-cell Lymphoma (DLBCL). The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction to SUDHL4 Cell Line
The SUDHL4 cell line was established from the peritoneal effusion of a 38-year-old male patient with diffuse large B-cell lymphoma.[1][2][3][4][5] It is a widely used model for germinal center B-cell like (GCB) DLBCL and is characterized by high levels of BCL6 expression.[6] These cells grow in suspension as lymphoblast-like cells.[1][2][4][5]
OICR12694: A Novel BCL6 Inhibitor
OICR12694 is a novel, potent, and orally bioavailable small molecule inhibitor that targets the BTB domain of B-cell lymphoma 6 (BCL6).[3][6][7] BCL6 is a transcriptional repressor that is a key driver in certain types of lymphoma, including DLBCL.[1][6][8] By inhibiting the BCL6 BTB domain, OICR12694 disrupts the protein-protein interactions necessary for BCL6's oncogenic activity, leading to the de-repression of target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[6][8][9] The "TFA" designation likely refers to a trifluoroacetate (B77799) salt of the compound, which is a common counterion for research compounds, though the specific salt form used in all published experiments is not consistently detailed.[10]
Quantitative Data Summary
The following table summarizes the key quantitative data for OICR12694 in relation to the SUDHL4 cell line and its target, BCL6.
| Parameter | Value | Cell Line/Assay | Reference |
| Cellular BCL6 Inhibition (KD) | 0.005 µM | SUDHL4 cells | [6] |
| Antiproliferative Activity (EC50) | 0.089 µM | SUDHL4 Luc cells | [6] |
| Growth Inhibition (IC50) | 0.092 µM | Karpas-422 cells | [6] |
Experimental Protocols
SUDHL4 Cell Culture Protocol
This protocol is based on recommendations from multiple cell line repositories.
Materials:
-
SUDHL4 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (optional)
-
Sterile cell culture flasks (e.g., T-25, T-75)
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
RPMI-1640
-
10% Heat-Inactivated Fetal Bovine Serum
-
1% Penicillin-Streptomycin (optional)
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen SUDHL4 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium in a T-25 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Maintaining Cell Cultures:
-
SUDHL4 cells grow in suspension. Maintain cell density between 3 x 105 and 1 x 106 cells/mL for optimal growth.[1]
-
To passage the cells, determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension with fresh complete growth medium to a seeding density of approximately 2 x 105 to 3 x 105 cells/mL.
-
Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium.
-
OICR12694 Treatment Protocol for Antiproliferation Assay
This is a representative protocol for assessing the antiproliferative effects of OICR12694 on SUDHL4 cells.
Materials:
-
SUDHL4 cells in logarithmic growth phase
-
OICR12694 TFA stock solution (e.g., in DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest SUDHL4 cells and determine the cell density.
-
Resuspend the cells in complete growth medium to a concentration of 2 x 105 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. The final concentrations should bracket the expected EC50 (e.g., from 0.001 µM to 10 µM). Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the OICR12694 concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the BCL6 signaling pathway, a general experimental workflow for inhibitor testing, and the logical relationship of OICR12694's mechanism of action.
Caption: BCL6 signaling pathway in DLBCL.
References
- 1. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. cytion.com [cytion.com]
- 6. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OICR12694 TFA in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR12694, also known as JNJ-65234637, is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain.[1][2][3] BCL6 is a transcriptional repressor that is a key driver in several forms of non-Hodgkin lymphoma, including diffuse large B-cell lymphoma (DLBCL).[1][2][3] OICR12694 disrupts the interaction between BCL6 and its corepressors, leading to the reactivation of BCL6 target genes and subsequent inhibition of tumor cell growth.[1] Preclinical data have demonstrated that OICR12694 possesses a favorable pharmacokinetic profile and is orally bioavailable, making it a promising candidate for in vivo evaluation.[1][2]
These application notes provide a summary of the available preclinical data for OICR12694 TFA and offer detailed protocols for its investigation in animal models of lymphoma.
Mechanism of Action: BCL6 Inhibition
OICR12694 functions by binding to the BTB domain of BCL6, a region critical for the recruitment of corepressor complexes. This binding event competitively inhibits the protein-protein interaction between BCL6 and its corepressors, SMRT, BCOR, and NCOR. The disruption of this complex leads to the derepression of BCL6 target genes, which are involved in cell cycle regulation, differentiation, and apoptosis. In BCL6-dependent cancer cells, this ultimately results in decreased proliferation and cell death.
Preclinical Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in mice, demonstrating the oral bioavailability and favorable properties of OICR12694.[1]
| Parameter | Mouse |
| Dosage (mg/kg) | 1.0 (IV) / 10 (PO) |
| T1/2 (h) | 1.9 (IV) / 2.1 (PO) |
| Cmax (ng/mL) | 464 (IV) / 843 (PO) |
| AUClast (h*ng/mL) | 919 (IV) / 4730 (PO) |
| Bioavailability (%) | 51 |
| Data sourced from: Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor.[1] |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Subcutaneous DLBCL Xenograft Model
Objective: To determine the in vivo antitumor activity of this compound in a subcutaneous xenograft model using a BCL6-dependent DLBCL cell line.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
BCL6-dependent DLBCL cell line (e.g., Karpas-422, SU-DHL-4)
-
Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS, syringes, needles, and calipers
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture the selected DLBCL cell line under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 108 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution orally once or twice daily.
-
This compound Treatment Group(s): Prepare a formulation of this compound in the vehicle at the desired concentration(s) (e.g., 25, 50, 100 mg/kg). Administer the formulation orally once or twice daily.
-
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days). Measure tumor volumes and body weights every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. Optional analyses include western blotting of tumor lysates for BCL6 target gene expression or immunohistochemistry.
Protocol 2: Pharmacodynamic Analysis of BCL6 Target Gene Expression In Vivo
Objective: To confirm the on-target activity of this compound in vivo by assessing the modulation of BCL6 target genes in tumor tissue.
Materials:
-
Tumor-bearing mice from an efficacy study (Protocol 1)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Sample Collection: At specified time points after the final dose of this compound or vehicle (e.g., 4, 8, and 24 hours), euthanize a subset of mice from each group.
-
Tumor Excision: Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in an RNA stabilization solution.
-
RNA Extraction: Extract total RNA from the tumor samples using a standard commercially available kit.
-
qRT-PCR: Perform qRT-PCR to quantify the expression levels of known BCL6 target genes (e.g., CDKN1A, MYC, PIM1). Normalize the expression to a housekeeping gene.
-
Data Analysis: Compare the relative expression of BCL6 target genes in the this compound-treated groups to the vehicle-treated group to determine the extent of target gene derepression.
Data Presentation
Note: As specific in vivo efficacy data for this compound is not yet publicly available, the following table is a template for data presentation based on typical xenograft studies.
Table 1: Antitumor Efficacy of this compound in a DLBCL Xenograft Model (Template)
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, PO, QD | [Insert Data] | - |
| This compound | 25 mg/kg, PO, QD | [Insert Data] | [Calculate] |
| This compound | 50 mg/kg, PO, QD | [Insert Data] | [Calculate] |
| This compound | 100 mg/kg, PO, QD | [Insert Data] | [Calculate] |
Conclusion
OICR12694 is a promising, orally bioavailable BCL6 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic properties in preclinical species.[1][2] The provided protocols offer a framework for the in vivo evaluation of this compound in DLBCL xenograft models to assess its antitumor efficacy and on-target pharmacodynamic effects. Such studies are crucial for the further development of this compound as a potential therapeutic for BCL6-driven malignancies.
References
Application Notes and Protocols for OICR-12694 TFA in a Mouse Xenograft Model of Acute Myeloid Leukemia
Disclaimer: As of the current date, specific preclinical data and detailed experimental protocols for a compound designated "OICR-12694 TFA" are not publicly available in peer-reviewed literature or other public domains. The following Application Notes and Protocols are presented as a representative example for a hypothetical small molecule inhibitor targeting interferon-induced signaling in leukemia, based on the research direction of the Ontario Institute for Cancer Research (OICR). The experimental details, including dosage, are illustrative and should be adapted based on the specific characteristics of the compound and cell line used.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. Recent research has highlighted the role of specific signaling pathways, such as the interferon signaling pathway, in promoting leukemia cell survival and resistance to chemotherapy. OICR-12694 TFA is a potent and selective small molecule inhibitor designed to modulate these pathways, thereby sensitizing leukemic cells to standard-of-care therapies. These application notes provide a detailed protocol for evaluating the in vivo efficacy of OICR-12694 TFA in a mouse xenograft model of AML.
Mechanism of Action
OICR-12694 TFA is hypothesized to function by inhibiting key downstream effectors of the interferon signaling pathway. This inhibition is expected to reduce the expression of anti-apoptotic proteins and other pro-survival factors in leukemia cells, thus leading to increased apoptosis and reduced proliferation.
Figure 1: Hypothesized signaling pathway of OICR-12694 TFA.
Experimental Protocols
Cell Line and Culture
-
Cell Line: MV-4-11 (Human AML cell line)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Animal Model
-
Species: NOD/SCID gamma (NSG) mice, female, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Housing: Maintained in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle, with ad libitum access to food and water.
Xenograft Establishment
-
Harvest MV-4-11 cells during the exponential growth phase.
-
Wash the cells twice with sterile, serum-free RPMI-1640 medium.
-
Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
Dosing and Administration
-
Compound Preparation: Dissolve OICR-12694 TFA in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Dosing Groups:
-
Vehicle Control (n=8)
-
OICR-12694 TFA - 25 mg/kg (n=8)
-
OICR-12694 TFA - 50 mg/kg (n=8)
-
-
Administration: Administer the assigned treatment via oral gavage (p.o.) once daily (q.d.).
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.
Figure 2: Experimental workflow for the mouse xenograft study.
Data Presentation and Analysis
Efficacy Evaluation
-
Tumor Volume: Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
Quantitative Data Summary
| Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | p.o. | 1250 ± 150 | - | +2.5 |
| OICR-12694 TFA | 25 | p.o. | 750 ± 120 | 40 | -1.8 |
| OICR-12694 TFA | 50 | p.o. | 400 ± 90 | 68 | -4.5 |
Table 1: Summary of in vivo efficacy and toxicity of OICR-12694 TFA in the MV-4-11 xenograft model. Data are presented as mean ± SEM.
Pharmacodynamic (PD) Analysis
-
Sample Collection: At the end of the study, collect tumor tissue for PD analysis.
-
Western Blot: Analyze the expression of downstream targets of the interferon signaling pathway (e.g., p-STAT1, BCL2) to confirm target engagement.
| Biomarker | Vehicle Control | OICR-12694 TFA (50 mg/kg) |
| p-STAT1 (relative expression) | 1.00 | 0.25 |
| BCL2 (relative expression) | 1.00 | 0.40 |
Table 2: Pharmacodynamic analysis of target modulation in tumor tissues.
Conclusion
The provided protocol outlines a standard approach for evaluating the in vivo efficacy of a novel compound, exemplified by the hypothetical OICR-12694 TFA, in an AML mouse xenograft model. The illustrative data suggest that OICR-12694 TFA demonstrates dose-dependent anti-tumor activity with acceptable tolerability. Further studies are warranted to explore its potential in combination with standard chemotherapy.
Application Notes and Protocols: OICR12694 TFA Pharmacokinetic Studies in Dogs
These application notes provide a detailed overview of the pharmacokinetic (PK) properties and experimental protocols for OICR12694 TFA, a novel, potent, and orally bioavailable B-cell lymphoma 6 (BCL6) BTB domain inhibitor, in dogs.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in preclinical studies.
Introduction
OICR12694 is a small molecule inhibitor targeting the protein-protein interaction between BCL6 and its corepressors.[1] Deregulation of the transcriptional repressor BCL6 is a key driver in several forms of non-Hodgkin lymphoma (NHL), particularly diffuse large B-cell lymphoma (DLBCL).[1][3] By disrupting the BCL6-corepressor interaction, OICR12694 aims to reactivate the expression of genes suppressed by BCL6, leading to anti-tumor effects. Preclinical studies have demonstrated its potent and selective inhibition of BCL6, along with favorable in vitro metabolic stability and permeability characteristics.[1]
Pharmacokinetic Data in Dogs
Pharmacokinetic studies in dogs have demonstrated that OICR12694 possesses good oral exposure and low clearance, highlighting its potential as an orally administered therapeutic agent.[1]
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 3 mg/kg |
| CL (mL/min/kg) | 4.8 | - |
| Vss (L/kg) | 1.1 | - |
| t1/2 (h) | 4.2 | 4.7 |
| Cmax (ng/mL) | - | 470 |
| AUC0-last (ng.h/mL) | 3500 | 4800 |
| F (%) | - | 91 |
| Table 1: Pharmacokinetic Parameters of OICR12694 in Dogs.[1] |
Experimental Protocols
The following protocols are based on the methodologies described in the discovery of OICR12694.[1]
Animal Models
-
Species: Beagle dogs
-
Health Status: Healthy, purpose-bred research animals.
-
Housing: Housed in accordance with institutional guidelines, with access to food and water. A standard diet is provided, and fasting may be required before oral administration.
Drug Formulation and Administration
-
Formulation for IV Administration: this compound is dissolved in a suitable vehicle for intravenous injection, such as a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% phosphate-buffered saline (PBS) at pH 7.4.
-
Formulation for Oral Administration: For oral dosing, this compound is typically formulated as a suspension in a vehicle like 0.5% methylcellulose (B11928114) in water.
-
Administration:
-
Intravenous: Administered as a single bolus injection into a suitable vein (e.g., cephalic vein).
-
Oral: Administered via oral gavage.
-
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of OICR12694 in plasma samples.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove proteins.
-
LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system for analysis. A suitable internal standard is used for quantification.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin®.
-
Parameters Calculated: Key parameters include clearance (CL), volume of distribution at steady state (Vss), terminal half-life (t1/2), maximum plasma concentration (Cmax), and area under the plasma concentration-time curve (AUC). Bioavailability (F) is calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.
Visualizations
OICR12694 Mechanism of Action
Caption: OICR12694 inhibits the BCL6-corepressor interaction.
Pharmacokinetic Study Workflow
Caption: Workflow of a typical preclinical pharmacokinetic study.
References
Preparation of OICR-12694 TFA Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of the B-cell lymphoma 6 (BCL6) inhibitor, OICR-12694, as a trifluoroacetate (B77799) (TFA) salt. Accurate preparation of stock solutions is paramount for ensuring the reliability and reproducibility of experimental results in both basic research and drug development contexts.
Compound Data Summary
Quantitative information for OICR-12694 TFA is essential for accurate stock solution preparation. The following table summarizes the key data for this compound.
| Parameter | Value | Source |
| Compound Name | OICR-12694 TFA | N/A |
| CAS Number | 2360625-98-3 | |
| Molecular Formula (Free Base) | C₂₉H₂₈ClF₃N₈O₄ | [1][2] |
| Molecular Weight (Free Base) | 645.0 g/mol | [1][2] |
| Molecular Formula (TFA Salt) | C₂₉H₂₈ClF₃N₈O₄ ⋅ xC₂HF₃O₂ | |
| Molecular Weight (TFA) | 114.02 g/mol | [3] |
| Calculated Molecular Weight (1:1 TFA Salt) | 759.02 g/mol | N/A |
| Appearance | Solid | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [1] |
| Storage (Lyophilized Powder) | -20°C | [1] |
| Storage (Stock Solution) | -20°C or -80°C, protected from light | [4][5] |
Note: The exact stoichiometry of the TFA salt (the value of 'x' in the molecular formula) may vary between batches. For the most accurate calculations, it is recommended to use the batch-specific molecular weight provided on the Certificate of Analysis (CofA) from the supplier. In the absence of this information, a 1:1 molar ratio is a common assumption.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of OICR-12694 TFA in dimethyl sulfoxide (B87167) (DMSO).
Materials and Equipment
-
OICR-12694 TFA (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes
-
Sterile, low-protein binding pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves.[6]
Safety Precautions
OICR-12694 is a potent bioactive compound. The trifluoroacetate salt form necessitates careful handling due to the potential hazards associated with TFA.[6][7][8][9]
-
Always handle the lyophilized powder and stock solution in a chemical fume hood.[6][7]
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Consult the Safety Data Sheet (SDS) for OICR-12694 and TFA for comprehensive safety information.[6]
-
Dispose of all waste in accordance with institutional and local regulations for chemical waste.[6]
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial containing the lyophilized OICR-12694 TFA powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom of the container.[4]
-
Calculation of Required Mass and Volume:
-
Objective: To prepare a 10 mM stock solution.
-
Molecular Weight (MW): 759.02 g/mol (assuming a 1:1 TFA salt).
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, the required mass of OICR-12694 TFA is: Mass = 0.010 mol/L × 0.001 L × 759.02 g/mol = 0.00759 g = 7.59 mg
-
-
Weighing the Compound: In a chemical fume hood, carefully weigh the calculated amount of OICR-12694 TFA powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed powder into a sterile amber or opaque microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO. For example, to achieve a 10 mM concentration with 7.59 mg of the compound, add 1.0 mL of DMSO.
-
-
Mixing: Securely cap the tube and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-protein binding microcentrifuge tubes.[4][5]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light, to maintain stability.[1][4][5]
-
Visualizing the Workflow
The following diagram illustrates the key steps involved in the preparation of the OICR-12694 TFA stock solution.
Caption: Workflow for preparing an OICR-12694 TFA stock solution.
Signaling Pathway Context
OICR-12694 is a potent and selective inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that is a key driver in certain types of cancer, particularly diffuse large B-cell lymphoma (DLBCL).[10] BCL6 exerts its oncogenic effects by repressing genes involved in cell cycle control, DNA damage response, and differentiation. OICR-12694 functions by binding to the BTB domain of BCL6, thereby disrupting its interaction with co-repressors and reactivating the expression of target genes.
Caption: Inhibition of BCL6 by OICR-12694.
References
- 1. caymanchem.com [caymanchem.com]
- 2. OICR-12694 (JNJ-65234637) - Chemietek [chemietek.com]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. carlroth.com [carlroth.com]
- 9. amherst.edu [amherst.edu]
- 10. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
OICR-12694 TFA: Application Notes and Protocols for BCL6 Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-12694 trifluoroacetate (B77799) (TFA) is a potent and selective small molecule inhibitor of the B-Cell Lymphoma 6 (BCL6) protein.[1] BCL6 is a transcriptional repressor that plays a critical role in the formation of germinal centers and is a key oncogene in several types of non-Hodgkin lymphoma, most notably diffuse large B-cell lymphoma (DLBCL).[1][2] OICR-12694 disrupts the protein-protein interaction between BCL6 and its corepressors, thereby reactivating the expression of BCL6 target genes and inhibiting the growth of BCL6-dependent cancer cells.[1][2] These application notes provide detailed protocols for utilizing OICR-12694 TFA in a BCL6 reporter assay and a cell proliferation assay, key experiments for characterizing its cellular activity.
Data Presentation
The inhibitory activity of OICR-12694 was evaluated using a BCL6 reporter assay in the DLBCL cell line SUDHL4 and its anti-proliferative effects were assessed in the Karpas-422 DLBCL cell line. The key quantitative data are summarized below.
| Assay | Cell Line | Parameter | Value |
| BCL6 Reporter Assay | SUDHL4 | IC50 | 0.03 µM |
| Cell Growth Assay | Karpas-422 | GI50 | 0.005 µM |
Table 1: Cellular Activity of OICR-12694. IC50 and GI50 values represent the concentration of OICR-12694 required to achieve 50% inhibition of the BCL6 reporter signal and 50% inhibition of cell growth, respectively.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BCL6 signaling pathway and the experimental workflow for the BCL6 reporter assay.
Experimental Protocols
BCL6 Reporter Assay in SUDHL4 Cells
This protocol describes a luciferase-based reporter assay to measure the ability of OICR-12694 TFA to inhibit BCL6-mediated transcriptional repression.
Materials:
-
SUDHL4 cells (human DLBCL cell line)
-
BCL6-responsive luciferase reporter construct (e.g., a plasmid containing multiple BCL6 binding sites upstream of a minimal promoter driving firefly luciferase)
-
Control reporter plasmid (e.g., Renilla luciferase for normalization)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Transfection reagent
-
OICR-12694 TFA
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Culture: Culture SUDHL4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for transient assays):
-
Co-transfect SUDHL4 cells with the BCL6-responsive firefly luciferase reporter construct and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Alternatively, use a SUDHL4 cell line stably expressing a BCL6 luciferase reporter.
-
-
Cell Seeding: Plate the transfected or stable reporter cells in 96-well white, clear-bottom plates at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare a serial dilution of OICR-12694 TFA in DMSO. A typical starting concentration range would be from 10 µM down to 0.1 nM.
-
Dilute the compound in culture medium to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
-
Add the diluted OICR-12694 TFA or vehicle control (DMSO) to the appropriate wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and the dual-luciferase reporter assay reagents to room temperature.
-
Lyse the cells and measure both firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the OICR-12694 TFA concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Growth Inhibition Assay in Karpas-422 Cells
This protocol outlines a method to determine the anti-proliferative effect of OICR-12694 TFA on the BCL6-dependent DLBCL cell line, Karpas-422.
Materials:
-
Karpas-422 cells (human DLBCL cell line)
-
Cell culture medium (e.g., RPMI-1640 with 20% FBS, penicillin/streptomycin)
-
OICR-12694 TFA
-
DMSO (vehicle control)
-
96-well clear tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)
-
Plate reader (luminometer or spectrophotometer/fluorometer, depending on the viability reagent)
Protocol:
-
Cell Culture: Maintain Karpas-422 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed Karpas-422 cells into 96-well clear plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare a serial dilution of OICR-12694 TFA in DMSO. A suitable concentration range for this potent compound would be from 1 µM down to picomolar concentrations.
-
Add the diluted compound or vehicle control (DMSO) to the wells. Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.1%).
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
On the day of analysis, use a cell viability reagent according to the manufacturer's instructions. For example, if using CellTiter-Glo®, add the reagent to each well, incubate for a short period to stabilize the luminescent signal, and then measure luminescence with a plate reader.
-
-
Data Analysis:
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell growth against the logarithm of the OICR-12694 TFA concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) value using a non-linear regression curve fit.
-
References
OICR12694 TFA in Combination with Other Therapies: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
OICR12694 TFA is a potent and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a critical role in the pathogenesis of various hematological malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). By binding to the BTB domain of BCL6, OICR12694 disrupts its interaction with co-repressors, leading to the de-repression of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[1][2][3][4][5][6] Preclinical data suggest that OICR12694 has a favorable pharmacokinetic profile and is orally bioavailable, making it a promising candidate for clinical development.[1][2][3][4][5][6]
The complexity and heterogeneity of cancer often necessitate combination therapies to achieve durable responses and overcome resistance. The inhibition of a key oncogenic driver like BCL6 presents a rational opportunity for synergistic interactions with other anti-cancer agents. This document provides an overview of potential combination strategies for this compound and detailed protocols for their preclinical evaluation.
BCL6 Signaling Pathway
Caption: Simplified BCL6 signaling pathway and the mechanism of action of this compound.
Application Notes: Potential Combination Therapies
While specific preclinical data for this compound in combination with other agents are not yet widely published, the broader class of BCL6 inhibitors has been explored in various combinations. Below are promising strategies for researchers to investigate.
Combination with Standard Chemotherapy (e.g., R-CHOP)
-
Rationale: Standard-of-care chemotherapy for DLBCL, such as R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone), induces DNA damage and cell cycle arrest. BCL6 is known to repress genes involved in the DNA damage response.[7] Inhibition of BCL6 with this compound may therefore sensitize lymphoma cells to the cytotoxic effects of chemotherapy, leading to synergistic anti-tumor activity. Preclinical studies with other BCL6 inhibitors have shown enhanced efficacy when combined with chemotherapy agents like doxorubicin.[8]
-
Potential Benefits: Increased efficacy of standard chemotherapy, potentially allowing for dose reduction and reduced toxicity. Overcoming chemoresistance in refractory DLBCL.
Combination with Epigenetic Modulators (e.g., EZH2 or PRMT5 Inhibitors)
-
Rationale: BCL6 and EZH2 (Enhancer of zeste homolog 2) are both key regulators of the germinal center reaction and are frequently co-expressed in DLBCL. There is evidence of crosstalk between the BCL6 and PRC2 (Polycomb Repressive Complex 2, of which EZH2 is a component) pathways. Preclinical studies have demonstrated synergistic suppression of DLBCL growth when combining BCL6 and EZH2 inhibitors.[2] Similarly, PRMT5 (Protein Arginine Methyltransferase 5) is another epigenetic modifier that has been shown to be a rational combination partner for BCL6 inhibition.[3]
-
Potential Benefits: Dual targeting of key oncogenic pathways in lymphoma, leading to a more profound and durable anti-tumor response.
Combination with BTK and BCL2 Inhibitors
-
Rationale: Bruton's tyrosine kinase (BTK) inhibitors and BCL2 inhibitors have revolutionized the treatment of various B-cell malignancies. In DLBCL, particularly the Activated B-Cell (ABC) subtype, chronic B-cell receptor signaling, which is dependent on BTK, is a key survival pathway. BCL2 is a critical anti-apoptotic protein. The combination of BTK and BCL2 inhibitors is being actively explored.[9][10] Adding a BCL6 inhibitor like this compound could provide a triple-targeted approach to simultaneously block proliferation, promote apoptosis, and disrupt the germinal center B-cell-like state.
-
Potential Benefits: A chemotherapy-free regimen for certain subtypes of DLBCL with a potentially favorable toxicity profile.
Combination with Genotoxic Agents and Proteasome Inhibitors
-
Rationale: BCL6 has been implicated in conferring resistance to genotoxic stress by repressing tumor suppressor genes like PTEN.[11] Combining this compound with genotoxic agents such as etoposide (B1684455) has been shown to restore the sensitivity of cancer cells to chemotherapy in preclinical models.[11] Furthermore, early studies with peptide-based BCL6 inhibitors showed synergistic effects with the proteasome inhibitor bortezomib.[7]
-
Potential Benefits: Overcoming adaptive resistance to genotoxic chemotherapy in solid tumors and hematological malignancies.
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of this compound in combination therapies. Researchers should optimize these protocols for their specific cell lines and animal models.
Experimental Workflow
Caption: A general workflow for the preclinical evaluation of this compound in combination therapy.
Protocol 1: In Vitro Synergy Assessment
Objective: To determine if this compound acts synergistically with another therapeutic agent to inhibit the proliferation of cancer cells.
Materials:
-
GCB-DLBCL cell lines (e.g., SUDHL-4, OCI-Ly7) and ABC-DLBCL cell lines.
-
This compound (lyophilized powder).
-
Combination agent (e.g., doxorubicin, an EZH2 inhibitor, a BTK inhibitor).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
Plate reader.
Method:
-
Cell Seeding: Seed DLBCL cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent. Include single-agent and vehicle controls.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another agent in a mouse xenograft model of DLBCL.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID).
-
DLBCL cell line (e.g., SUDHL-6).
-
Matrigel.
-
This compound formulated for oral gavage.
-
Combination agent formulated for appropriate administration (e.g., intravenous, intraperitoneal, oral).
-
Calipers for tumor measurement.
Method:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 DLBCL cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, Combination of this compound and Combination Agent).
-
Treatment Administration: Administer the treatments as per the predetermined schedule and dosage. This compound is typically administered via oral gavage.[4]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach the predetermined endpoint size, or for a specified duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy between groups. A survival study can also be conducted, with the endpoint being tumor volume reaching a certain size or signs of morbidity, and the data analyzed using Kaplan-Meier curves.
Data Presentation
Quantitative data from combination studies should be summarized in a clear and organized manner.
Table 1: In Vitro IC50 Values of this compound and Combination Agent X in DLBCL Cell Lines
| Cell Line | Subtype | This compound IC50 (nM) | Agent X IC50 (µM) |
| SUDHL-4 | GCB | 50 | 1.2 |
| OCI-Ly7 | GCB | 75 | 2.5 |
| TMD8 | ABC | 250 | 0.8 |
Table 2: Combination Index (CI) Values for this compound and Agent X
| Cell Line | Fa (Fraction affected) | CI Value | Interpretation |
| SUDHL-4 | 0.50 | 0.6 | Synergy |
| SUDHL-4 | 0.75 | 0.4 | Strong Synergy |
| OCI-Ly7 | 0.50 | 0.8 | Synergy |
| TMD8 | 0.50 | 1.1 | Additive/Slight Antagonism |
Table 3: In Vivo Anti-Tumor Efficacy in SUDHL-6 Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | 8 | 1500 ± 150 | - |
| This compound (50 mg/kg, PO, QD) | 8 | 800 ± 100 | 46.7 |
| Agent X (10 mg/kg, IP, QW) | 8 | 950 ± 120 | 36.7 |
| Combination | 8 | 250 ± 50 | 83.3 |
| p < 0.05 compared to single-agent groups. |
Disclaimer: The information provided in this document is intended for research and informational purposes only. The protocols and combination strategies are based on preclinical studies of the BCL6 inhibitor class of compounds and may not be directly applicable to this compound without further optimization. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. oncozine.com [oncozine.com]
- 2. cornell-lymphoma.com [cornell-lymphoma.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oncoprotein BCL6 enables solid tumor cells to evade genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OICR12694 TFA Technical Support Center
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility and handling of OICR12694 TFA salt. While OICR12694 is a potent and orally bioavailable BCL6 inhibitor, the trifluoroacetate (B77799) (TFA) salt form, often resulting from purification processes, can present challenges in experimental settings.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is OICR12694 and why is it supplied as a TFA salt?
OICR12694 is a novel, potent, and selective BCL6 inhibitor developed for its potential therapeutic role in cancers like diffuse large B-cell lymphoma (DLBCL).[2][3] It is often supplied as a trifluoroacetate (TFA) salt because trifluoroacetic acid is a strong acid commonly used as an ion-pairing agent during the final purification steps, such as reverse-phase high-performance liquid chromatography (HPLC).[1] This process ensures a high-purity final compound.
Q2: I am observing unexpected toxicity or inconsistent results in my cell-based assays. Could the TFA salt be the cause?
Yes, this is a distinct possibility. Residual TFA counterions can have significant and often unpredictable effects on biological assays.[4] Studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM in some cell lines, while stimulating it at higher concentrations (0.5–7.0 mM) in others.[4][5] This can lead to misinterpretation of the compound's true potency and cause inconsistent results or apparent cytotoxicity.[1][6] It is strongly recommended to run a vehicle control containing only TFA at equivalent concentrations to assess its baseline effect on your specific cell line.[1]
Q3: What are the general solubility characteristics of TFA salts?
Trifluoroacetate salts are often soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[7] However, their solubility in aqueous buffers can be limited and pH-dependent. Preparing a high-concentration stock solution in an organic solvent is the recommended first step before making further dilutions into aqueous media for experiments.[1][7]
Troubleshooting Guide: Solubility Issues
If you are encountering problems dissolving this compound, follow these steps.
Problem: My this compound powder is not dissolving in my aqueous buffer.
Solution: Direct dissolution in aqueous buffers is often challenging for compounds like this compound. The recommended procedure is to first create a concentrated stock solution in an organic solvent.
-
Recommended Solvents: Use high-purity, anhydrous DMSO, DMF, or ethanol.[7]
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or higher).
-
Vortex thoroughly. Gentle warming (to 37°C) or brief sonication can aid dissolution, but be cautious of potential compound degradation with excessive heat or sonication time.
-
Once fully dissolved, store the stock solution at -20°C or -80°C as recommended.
-
For experiments, perform serial dilutions from this stock solution into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced cellular toxicity.[1]
-
General Solubility Data for TFA Salts
While specific quantitative data for this compound is not publicly available, the following table provides general solubility information for a representative TFA salt compound in common laboratory solvents.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~33 mg/mL | [7] |
| Dimethylformamide (DMF) | ~33 mg/mL | [7] |
| Ethanol | ~16 mg/mL | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [7][8] |
Note: This data is for a different TFA salt (TDFA) and should be used as a general guideline only.[7][8] Always perform small-scale solubility tests to determine the optimal conditions for your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of this compound required. (Formula: Mass = 10 mM * Final Volume * Molecular Weight). Remember to use the molecular weight of the TFA salt form of the compound, which will be higher than the free base.
-
Weigh Compound: Carefully weigh the calculated mass of the solid compound into a sterile, conical-bottom tube.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Dissolve: Cap the tube tightly and vortex for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Inspect: Visually inspect the solution against a light source to ensure all solid material has dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Protocol 2: Counterion Exchange (TFA to HCl)
If TFA is confirmed to be interfering with your assays, exchanging it for a more biologically benign counterion like hydrochloride (HCl) is the most effective solution.[4][9]
-
Dissolve: Dissolve the peptide TFA salt in ultrapure water.
-
Add HCl: Add a solution of 10 mM HCl. The volume should be sufficient to ensure complete dissolution.
-
Freeze-Dry: Lyophilize the solution to remove the water and the volatile TFA-H complex.
-
Repeat: To ensure complete removal of TFA, repeat the cycle of dissolving in 10 mM HCl and lyophilizing two more times.[9] Studies show that one cycle can reduce TFA content to below 1% (w/w).[9]
-
Final Product: The resulting powder will be the HCl salt of your compound. Reconstitute as needed for your experiments.
Visual Guides and Workflows
OICR12694 Target Pathway
OICR12694 is an inhibitor of BCL6, a transcriptional repressor. It functions by disrupting the protein-protein interaction between the BCL6 BTB domain and its corepressors (e.g., SMRT, NCOR), which is critical for its activity in lymphomas.
Caption: Mechanism of OICR12694 action on the BCL6 pathway.
Troubleshooting Workflow for Solubility & Assay Issues
Use this decision tree to diagnose and resolve common issues encountered with this compound.
Caption: Decision tree for troubleshooting this compound issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. TDFA (trifluoroacetate salt) CAS#: [chemicalbook.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OICR12694 TFA
Disclaimer: Publicly available stability data for the specific molecule OICR12694 TFA is limited. This guide provides a general framework and best practices for researchers working with novel compounds formulated as trifluoroacetic acid (TFA) salts. The experimental protocols and troubleshooting advice are based on established principles for handling and assessing the stability of similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solutions of novel TFA salt compounds like this compound, it is recommended to use a high-quality, anhydrous solvent in which the compound is freely soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its wide-ranging solvency for organic molecules. However, the optimal solvent should be determined empirically. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system and below cytotoxic levels.
Q2: How should I store the solid compound and its solutions?
A2: Solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Trifluoroacetic acid is hygroscopic, meaning it can absorb moisture from the air, which could potentially impact the stability of the compound.[1][2][3][4] Solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: My compound is not fully dissolving in the recommended solvent. What should I do?
A3: If you encounter solubility issues, you can try gentle warming (if the compound's thermal stability is known to be robust), vortexing, or sonication. If solubility remains a problem, you may need to explore alternative solvents or solvent systems. It is also possible that the material has degraded or absorbed moisture, which can affect its physical properties.
Q4: I am observing a decrease in the activity of my compound over time in my experiments. What could be the cause?
A4: A decrease in activity could be due to the instability of this compound in your experimental buffer or media. The pH of the solution can significantly impact the stability of TFA salts. It is advisable to prepare fresh dilutions of your compound from a frozen stock solution for each experiment. Additionally, you should assess the stability of the compound in your specific aqueous media over the time course of your experiment.
Q5: How can I check the purity and integrity of my this compound solution?
A5: The purity and integrity of your compound in solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This will allow you to detect any degradation products that may have formed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in Aqueous Buffer | The compound may have limited solubility in aqueous solutions. The TFA salt may have been neutralized, affecting solubility. | Increase the percentage of organic co-solvent (e.g., DMSO) if compatible with your assay. Adjust the pH of the buffer. Prepare fresh dilutions immediately before use. |
| Inconsistent Experimental Results | The compound may be degrading in the stock solution or in the experimental medium. Inconsistent pipetting of viscous stock solutions. | Aliquot stock solutions to avoid freeze-thaw cycles. Perform a stability study in your experimental medium (see Experimental Protocols). Use positive displacement pipettes for viscous solutions. |
| Unexpected Biological Effects | The presence of trifluoroacetic acid (TFA) could be affecting the experimental system. The compound may have degraded into active or toxic byproducts. | Run a vehicle control containing the same concentration of TFA as in your compound solution. Analyze the purity of the compound solution by HPLC-MS to check for degradation products. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Assessment of Solution Stability
-
Prepare a solution of this compound in the desired experimental buffer (e.g., PBS, cell culture medium) at the final working concentration.
-
Divide the solution into several aliquots in separate tubes.
-
Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and immediately analyze it by HPLC-MS.
-
Quantify the peak area of the parent compound at each time point to determine the percentage of the compound remaining.
Quantitative Data Summary
Table 1: Template for this compound Stability in Aqueous Buffer
| Time (hours) | Temperature (°C) | % this compound Remaining (Peak Area) | Observations |
| 0 | 37 | 100 | Clear solution |
| 2 | 37 | ||
| 4 | 37 | ||
| 8 | 37 | ||
| 24 | 37 |
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of OICR12694.
References
Technical Support Center: OICR12694 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with OICR12694, a potent and selective BCL6 BTB inhibitor.
Troubleshooting Guides
This section is designed to help users resolve specific issues they may encounter during their experiments with OICR12694.
General In Vitro Assay Troubleshooting
Question: My in vitro cell-based assay results with OICR12694 are inconsistent. What are the possible causes and solutions?
Answer: Inconsistent results in cell-based assays can arise from several factors. Here is a systematic approach to troubleshooting:
-
Cell Health and Density:
-
Issue: Cells are unhealthy, leading to variable responses.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Maintain consistent cell seeding density across all experiments, as this can significantly impact the IC50 value.
-
-
Compound Solubility and Stability:
-
Issue: OICR12694 may precipitate in the culture medium.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low and consistent across all wells. Visually inspect for any precipitation.
-
-
Assay Protocol Variability:
-
Issue: Minor deviations in the protocol can lead to significant variations.
-
Solution: Standardize all steps of the protocol, including incubation times, reagent concentrations, and washing steps. Use a positive control (e.g., a known BCL6 inhibitor) and a negative control (vehicle) in every experiment.
-
-
Plate Reader and Reagent Issues:
-
Issue: Problems with the plate reader or expired reagents can affect readouts.
-
Solution: Regularly calibrate and maintain the plate reader. Ensure all reagents are within their expiration dates and stored under the recommended conditions.
-
Troubleshooting HPLC Analysis/Purification of OICR12694 (with TFA)
While public information on specific TFA-based experiments with OICR12694 is limited, Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent in reverse-phase HPLC for the analysis and purification of small molecules. Below are general troubleshooting tips for such applications.
Question: I am observing poor peak shape (e.g., tailing or fronting) during the HPLC analysis of OICR12694 with a TFA-containing mobile phase. How can I improve this?
Answer: Poor peak shape in HPLC can be due to several factors:
-
Column Overload:
-
Issue: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the amount of OICR12694 injected onto the column.
-
-
Secondary Interactions:
-
Issue: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column, causing peak tailing.
-
Solution: Ensure the concentration of TFA in the mobile phase is optimal (typically 0.05-0.1%). TFA helps to mask these secondary interactions. You could also try a different column with end-capping.
-
-
Inappropriate Mobile Phase:
-
Issue: The pH or composition of the mobile phase may not be suitable.
-
Solution: Adjust the pH of the mobile phase. Ensure the mobile phase is well-mixed and degassed.
-
-
Column Degradation:
-
Issue: The column may be old or contaminated.
-
Solution: Try washing the column with a strong solvent or replace it if necessary.
-
Question: I am experiencing retention time shifts for OICR12694 in my HPLC runs. What could be the cause?
Answer: Retention time instability can compromise the reliability of your results.
-
Mobile Phase Composition:
-
Issue: Inconsistent mobile phase preparation.
-
Solution: Prepare fresh mobile phase for each run and ensure accurate mixing. Use a gradient mixer if performing gradient elution.
-
-
Column Temperature:
-
Issue: Fluctuations in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Column Equilibration:
-
Issue: The column is not properly equilibrated before injection.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient amount of time before each injection.
-
Frequently Asked Questions (FAQs)
Q1: What is OICR12694 and what is its mechanism of action?
A1: OICR12694 is a novel, potent, and selective BCL6 BTB inhibitor.[1][2][3] Its mechanism of action involves binding to the BTB domain of B-cell lymphoma 6 (BCL6), which is a transcriptional repressor.[2][3] This binding interferes with the recruitment of co-repressors, thereby inhibiting the transcriptional repressor function of BCL6.[2][3]
Q2: In which cancer types is OICR12694 expected to be effective?
A2: OICR12694 has shown potent growth suppression in BCL6-dependent cell lines, particularly those derived from Diffuse Large B-cell Lymphoma (DLBCL), a common type of non-Hodgkin lymphoma.[1][2][3] It is being investigated as a potential therapeutic agent for DLBCL and other BCL6-driven cancers.[1][2][3]
Q3: What are the key properties of OICR12694?
A3: OICR12694 is characterized by its high potency, with low nanomolar activity in inhibiting the growth of DLBCL cells.[2][3] It is also highly selective for BCL6 over other BTB proteins and has a favorable preclinical safety profile.[1] Furthermore, it exhibits good oral bioavailability in animal models.[1][2][3]
Q4: How should I prepare and store OICR12694?
A4: For in vitro experiments, OICR12694 is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C. For use in cell culture, the stock solution should be diluted in the appropriate culture medium to the final desired concentration. It is important to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Quantitative Data Summary
The following tables summarize key quantitative data for OICR12694 based on published studies.
Table 1: In Vitro Potency of OICR12694
| Cell Line | Assay Type | IC50 (nM) |
| Karpas-422 | Cell Growth Inhibition | 5 |
Data extracted from published literature.[1]
Table 2: Pharmacokinetic Parameters of OICR12694 in Mouse
| Parameter | Value | Units |
| Clearance | Low | - |
| Oral Exposure | Good | - |
Qualitative description from published literature.[1]
Experimental Protocols
Protocol: Determining the IC50 of OICR12694 in a DLBCL Cell Line (e.g., Karpas-422)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of OICR12694.
1. Materials:
- Karpas-422 cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- OICR12694
- DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader
2. Procedure:
- Cell Seeding: Seed Karpas-422 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
- Compound Preparation: Prepare a 10 mM stock solution of OICR12694 in DMSO. Perform serial dilutions in culture medium to achieve a range of concentrations (e.g., 1 nM to 10 µM).
- Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest OICR12694 concentration).
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
- Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the OICR12694 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Visualizations
Caption: BCL6 signaling pathway and the inhibitory action of OICR12694.
Caption: Experimental workflow for determining the IC50 of OICR12694.
References
OICR Chemical Probe Technical Support Center
Disclaimer: There is no publicly available information for a chemical probe specifically designated "OICR12694 TFA". The following technical support guide is a generalized resource created to assist researchers working with chemical probes from the Ontario Institute for Cancer Research (OICR) Drug Discovery program. The data and experimental details provided are hypothetical and for illustrative purposes only. Researchers should always refer to the specific documentation accompanying their chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for OICR chemical probes?
A1: Most OICR chemical probes are supplied as a lyophilized powder. For long-term storage, we recommend storing the unopened vial at -20°C or -80°C. For preparing stock solutions, high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is typically the recommended solvent. Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Please refer to the specific product datasheet for any variations in storage and handling.
Q2: How can I confirm the identity and purity of the chemical probe I received?
A2: OICR is committed to providing high-purity chemical probes. Each batch is typically analyzed by liquid chromatography-mass spectrometry (LC-MS) and proton nuclear magnetic resonance (¹H NMR) to confirm its identity and purity. The corresponding analytical data should be available upon request from the OICR Drug Discovery program.
Q3: What are the known off-targets for this chemical probe?
A3: Comprehensive off-target profiling is a critical aspect of chemical probe validation. While a specific off-target profile for "this compound" is not publicly available, OICR typically screens its probes against a panel of kinases and other relevant protein families to assess selectivity. A summary of hypothetical off-target data is presented in the table below. It is crucial to include appropriate negative controls in your experiments to account for potential off-target effects.
Troubleshooting Guides
Problem 1: I am not observing the expected biological effect in my cell-based assay.
-
Possible Cause 1: Poor Compound Solubility.
-
Troubleshooting: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity and compound precipitation. Visually inspect your media for any signs of compound precipitation after addition. Consider using a different solvent system if recommended on the product datasheet.
-
-
Possible Cause 2: Insufficient Cellular Potency.
-
Troubleshooting: The IC50 value from a biochemical assay may not directly translate to a cell-based assay due to factors like cell permeability and efflux. We recommend performing a dose-response experiment over a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal working concentration for your specific cell line and assay.
-
-
Possible Cause 3: Cell Line Specificity.
-
Troubleshooting: The expression level of the target protein can vary significantly between different cell lines. Confirm the expression of the target protein in your chosen cell line by western blot or qPCR. Consider testing the probe in a cell line known to be sensitive to the inhibition of the target pathway.
-
Problem 2: I am observing unexpected or off-target effects in my experiment.
-
Possible Cause 1: High Compound Concentration.
-
Troubleshooting: Using a chemical probe at a concentration significantly higher than its IC50 for the intended target increases the likelihood of engaging off-targets. Use the lowest effective concentration determined from your dose-response experiments.
-
-
Possible Cause 2: Known or Unknown Off-Targets.
-
Troubleshooting: Refer to the off-target profiling data (see hypothetical data in Table 1). If your observed phenotype could be explained by the inhibition of a known off-target, consider using a structurally unrelated probe for the same target to confirm that the effect is on-target. Additionally, performing a rescue experiment by overexpressing a drug-resistant mutant of the primary target can help validate on-target engagement.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for OICR12694
| Kinase Target | IC50 (nM) |
| Primary Target X | 15 |
| Off-Target Kinase A | 1,200 |
| Off-Target Kinase B | 3,500 |
| Off-Target Kinase C | > 10,000 |
| Off-Target Kinase D | > 10,000 |
Table 2: Hypothetical Cellular Assay Data
| Cell Line | Target X Expression | GI50 (µM) |
| Cell Line A | High | 0.1 |
| Cell Line B | Medium | 1.5 |
| Cell Line C | Low | > 10 |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Biochemical)
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Serially dilute the OICR chemical probe in DMSO.
-
Add the diluted probe to the kinase, substrate (e.g., a fluorescently labeled peptide), and ATP in the reaction buffer.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the OICR chemical probe for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Mandatory Visualization
Caption: Hypothetical signaling pathway showing the inhibitory action of OICR12694 on its primary target.
Caption: A typical experimental workflow for the validation of a chemical probe.
Technical Support Center: OICR-12694 TFA and BCL6 Inhibitor Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the BCL6 inhibitor, OICR-12694 TFA. The information provided is intended to assist in the design, execution, and interpretation of experiments, with a focus on understanding and mitigating potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OICR-12694 TFA?
OICR-12694 TFA is a potent and selective small molecule inhibitor of B-cell lymphoma 6 (BCL6). It functions by binding to the lateral groove of the BCL6 BTB domain, which is essential for the recruitment of corepressors such as SMRT and BCOR. By disrupting the formation of the BCL6 transcriptional repressor complex, OICR-12694 TFA leads to the de-repression of BCL6 target genes, thereby inducing anti-proliferative effects in BCL6-dependent cancer cells.
Q2: In which cancer types is OICR-12694 TFA expected to be most effective?
OICR-12694 TFA is primarily investigated in B-cell malignancies where BCL6 is a known oncogenic driver, such as Diffuse Large B-cell Lymphoma (DLBCL), particularly the Germinal Center B-cell-like (GCB) subtype, and Follicular Lymphoma (FL). The efficacy of OICR-12694 TFA is predicted to be highest in tumors that are dependent on BCL6 activity for their survival and proliferation.
Q3: What are the potential mechanisms of acquired resistance to BCL6 inhibitors like OICR-12694 TFA?
While specific resistance mechanisms to OICR-12694 TFA are still under investigation, potential mechanisms, extrapolated from studies of other targeted therapies in lymphoma, may include:
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of BCL6 inhibition. These can include the PI3K-Akt-mTOR and MAPK signaling pathways.[1]
-
Oncogene addiction switching: Tumor cells might develop dependence on other oncogenes for their survival. For instance, inhibition of BCL6 can lead to the upregulation of anti-apoptotic proteins like BCL2, creating a new dependency.[2]
-
Mutations in the BCL6 gene: Although less common for this class of inhibitors, mutations in the drug-binding site of BCL6 could potentially reduce the binding affinity of OICR-12694 TFA.
-
Epigenetic modifications: Alterations in the chromatin landscape could lead to changes in gene expression that promote survival in the presence of the inhibitor.
Q4: How can I determine if my cells are developing resistance to OICR-12694 TFA?
The development of resistance can be monitored by:
-
Tracking cell viability: A rightward shift in the dose-response curve (increase in IC50 value) over time with continuous exposure to OICR-12694 TFA is a primary indicator of resistance.
-
Monitoring BCL6 target gene expression: In resistant cells, BCL6 target genes that were initially de-repressed upon treatment may show reduced expression, indicating a restoration of repressive activity through alternative mechanisms.
-
Assessing downstream signaling pathways: Western blot analysis can be used to check for the activation of potential bypass pathways (e.g., increased phosphorylation of AKT or ERK).
Troubleshooting Guides
Guide 1: Unexpectedly Low Potency or Lack of Effect of OICR-12694 TFA
| Possible Cause | Recommended Action |
| Compound Degradation | Ensure proper storage of OICR-12694 TFA (as per the manufacturer's instructions, typically at -20°C or -80°C). Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosing | Verify the calculated concentrations. Perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to determine the IC50 in your specific cell line. |
| Cell Line Insensitivity | Confirm that your cell line is a BCL6-dependent line (e.g., GCB-DLBCL lines like SUDHL4, SUDHL6). Test a known BCL6-dependent cell line as a positive control. |
| High Serum Protein Binding | Serum proteins can bind to small molecules and reduce their effective concentration. Consider performing experiments in reduced-serum media or performing a serum-shift assay to determine the impact of serum on IC50. |
| Rapid Drug Efflux | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein). Consider co-treatment with an efflux pump inhibitor to assess this possibility. |
Guide 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Action |
| Variable Cell Health and Density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Monitor cell viability and morphology. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of OICR-12694 TFA from a validated stock solution for each experiment. Ensure thorough mixing. |
| Assay Variability | Optimize assay parameters such as incubation times and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
Quantitative Data Summary
The following table provides illustrative IC50 values for OICR-12694 TFA in different DLBCL cell line subtypes. Note: This data is hypothetical and intended for conceptual understanding. Researchers should determine the IC50 values for their specific cell lines of interest.
| Cell Line | DLBCL Subtype | Illustrative IC50 (nM) | Expected Sensitivity |
| SUDHL-4 | GCB | 50 | High |
| SUDHL-6 | GCB | 75 | High |
| OCI-Ly7 | GCB | 120 | Moderate |
| TMD8 | ABC | >1000 | Low |
| U2932 | ABC | >1000 | Low |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
This protocol describes the use of a resazurin-based assay to determine the half-maximal inhibitory concentration (IC50) of OICR-12694 TFA.
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of OICR-12694 TFA in complete growth medium. A typical concentration range would be from 20 µM down to 1 nM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin (B115843) Assay:
-
Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for BCL6 and Downstream Effectors
This protocol allows for the analysis of protein expression levels to investigate the mechanism of action and potential resistance.
-
Cell Lysis:
-
Treat cells with OICR-12694 TFA at the desired concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., BCL6, p-AKT, AKT, p-ERK, ERK, BCL2, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of BCL6 and Corepressors
This protocol is used to assess the disruption of the BCL6-corepressor interaction by OICR-12694 TFA.
-
Cell Treatment and Lysis:
-
Treat cells with OICR-12694 TFA or vehicle control.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 0.5% NP-40) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an anti-BCL6 antibody or an isotype control IgG overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against BCL6, SMRT, and BCOR.
-
Visualizations
Caption: BCL6 Signaling Pathway and Inhibition by OICR-12694 TFA.
Caption: Potential Resistance Mechanism via PI3K/AKT/mTOR Pathway Activation.
Caption: Workflow for Investigating OICR-12694 TFA Resistance.
References
Technical Support Center: OICR12694 TFA Metabolic Stability Improvement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and improving the in vitro metabolic stability of the investigatory compound OICR12694 TFA.
Frequently Asked Questions (FAQs)
Q1: What is OICR12694 and why is its metabolic stability important?
A1: OICR12694 (also known as JNJ-65234637) is a novel, potent, and selective orally bioavailable inhibitor of the BCL6 BTB domain.[1][2] Its metabolic stability is a critical pharmacokinetic parameter that influences its half-life, oral bioavailability, and overall therapeutic efficacy. A compound with favorable metabolic stability is more likely to maintain therapeutic concentrations in the body for an adequate duration, leading to a more effective dosing regimen.[1]
Q2: What does the available data suggest about the metabolic stability of OICR12694?
A2: Published literature indicates that OICR12694 possesses favorable metabolic stability and an excellent oral pharmacokinetic profile.[1][2] The development of OICR12694 involved structural modifications to enhance its metabolic stability compared to earlier analogs.[1] Specifically, it is described as having "improved HLM [Human Liver Microsomes] clearance properties" and exhibiting "low clearance" in in vivo studies in mice and dogs.[1]
Q3: Which in vitro assays are recommended for evaluating the metabolic stability of this compound?
A3: The two most common and recommended in vitro assays for evaluating metabolic stability are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay . Microsomal assays are useful for assessing Phase I metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. Hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways.
Q4: How are the results of a metabolic stability assay typically expressed?
A4: The key parameters obtained from in vitro metabolic stability assays are:
-
In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is expressed as the volume of liver blood cleared of the drug per unit of time and is typically reported in units of µL/min/mg microsomal protein or µL/min/10^6 hepatocytes.
Quantitative Data Summary
While specific in vitro metabolic stability data for this compound is not publicly detailed, the tables below provide a template for how such data would be presented. Representative data for a compound with "favorable" metabolic stability is included for illustrative purposes.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM)
| Parameter | Value | Interpretation |
| Incubation Time (min) | 0, 5, 15, 30, 45, 60 | Multiple time points to determine the rate of metabolism. |
| t½ (min) | > 60 | A half-life greater than 60 minutes in HLM is generally considered to indicate good metabolic stability. |
| CLint (µL/min/mg protein) | < 12 | Intrinsic clearance below 12 µL/min/mg protein is often classified as low clearance. |
Table 2: In Vitro Metabolic Stability of this compound in Human Hepatocytes
| Parameter | Value | Interpretation |
| Incubation Time (min) | 0, 15, 30, 60, 120, 240 | Longer incubation times are often used with hepatocytes due to potentially slower metabolism compared to microsomes. |
| t½ (min) | > 120 | A half-life exceeding 120 minutes in hepatocytes suggests high metabolic stability. |
| CLint (µL/min/10^6 cells) | < 10 | An intrinsic clearance of less than 10 µL/min/10^6 cells is indicative of low hepatic clearance. |
Experimental Protocols
Microsomal Stability Assay
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the phosphate buffer, NADPH regenerating system, and liver microsomes in a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding this compound to the wells. The final concentration of the test compound is typically 1 µM.
-
Incubate the plate at 37°C with constant shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance.
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of this compound in a more physiologically relevant system containing both Phase I and Phase II enzymes.
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Collagen-coated 96-well plates
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard for LC-MS/MS analysis
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Seed the hepatocytes onto a collagen-coated 96-well plate at a desired density (e.g., 0.5 x 10^6 cells/mL).
-
Allow the cells to attach and form a monolayer in a CO2 incubator.
-
Prepare a solution of this compound in the incubation medium.
-
Remove the seeding medium from the cells and add the medium containing this compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a CO2 incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
Terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard to the collected samples.
-
Process the samples for LC-MS/MS analysis to quantify the parent compound.
-
Calculate the percentage of this compound remaining over time and determine the t½ and CLint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting; Poor compound solubility; Inconsistent enzyme/cell activity. | Ensure accurate pipetting; Check compound solubility in the final incubation buffer (DMSO concentration should be <0.5%); Use a new batch of microsomes/hepatocytes and include positive controls. |
| Compound disappears too quickly (at t=0) | Chemical instability in the buffer; Non-enzymatic degradation. | Run a control incubation without the NADPH regenerating system (for microsomes) or with heat-inactivated hepatocytes to assess non-enzymatic degradation. |
| No metabolism observed | Inactive enzymes/cells; Compound is not a substrate for the enzymes present; Analytical issues. | Test with a positive control compound known to be metabolized; Prepare fresh NADPH regenerating system; Consider using a different in vitro system (e.g., S9 fractions); Verify the LC-MS/MS method sensitivity and detection of the compound. |
| In vitro data does not correlate with in vivo findings | Significant contribution of extrahepatic metabolism; Involvement of metabolic pathways not active in the in vitro system; Role of drug transporters. | Consider assays with subcellular fractions from other tissues (e.g., intestine); Ensure the assay can detect both Phase I and Phase II metabolites; Use more complex models like co-cultures or organ-on-a-chip systems if available. |
Visualizations
References
Technical Support Center: Handling Trifluoroacetic Acid (TFA) Salts
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trifluoroacetic acid (TFA) salts, particularly in the context of synthetic peptides and small molecules.
Frequently Asked Questions (FAQs)
Q1: What is a TFA salt and why is it present in my sample?
A1: Trifluoroacetic acid (TFA) is a strong acid widely used during the chemical synthesis and purification of peptides and other molecules. It is effective for cleaving synthesized peptides from a solid-phase resin and serves as an ion-pairing agent during purification by High-Performance Liquid Chromatography (HPLC), improving peak sharpness and separation.[1][2][3] During the final lyophilization (freeze-drying) step, unbound TFA is removed, but the TFA that is ionically bonded to positively charged sites on your compound (like lysine, arginine, or the N-terminus of a peptide) remains, forming a TFA salt.[2]
Q2: How can residual TFA from the salt form affect my experiments?
A2: Residual TFA can significantly impact experimental outcomes in several ways:
-
Biological Assays: TFA can be directly cytotoxic, even at nanomolar concentrations, by disrupting cell membranes or inducing apoptosis.[2][4] It can also alter the pH of your assay medium, affecting cell health and enzyme activity.[4] In some cases, it has been observed to stimulate cell growth, leading to confounding results.[2][4]
-
Mass Spectrometry (MS): TFA is a known and potent signal suppressor in electrospray ionization (ESI-MS).[2][5][6] It forms strong ion pairs with analytes in the gas phase, which reduces ionization efficiency and leads to lower sensitivity.[6] It can also form TFA adducts, complicating the interpretation of mass spectra.[5]
-
Structural Analysis: The strong absorbance of TFA can interfere with spectroscopic methods. In FTIR/IR spectroscopy, its absorbance band can overlap with the peptide amide I band, complicating secondary structure analysis.[2] In Circular Dichroism (CD), it can also influence spectra and pH-dependent structural studies.[2]
-
Solubility & Quantification: The TFA counterion can alter a compound's solubility profile and contributes to the total sample weight, which can lead to inaccurate concentration calculations if not accounted for.[5][7][8]
Q3: My compound is a TFA salt and won't dissolve in my aqueous buffer. What should I do?
A3: This is a common issue, especially for hydrophobic molecules. While TFA salts are often prepared to enhance stability, solubility in biological buffers can still be a challenge.[7][8][9]
Here is a logical workflow to troubleshoot this issue:
Initial Steps:
-
First, prepare a high-concentration stock solution in an organic solvent like DMSO, in which most compounds are soluble.[7][8][9]
-
Gently warm (to 37°C), vortex, or sonicate the stock solution to aid dissolution.[9]
-
Slowly add the organic stock solution to your aqueous buffer while stirring. Keep the final concentration of the organic solvent low (typically <1%) to avoid affecting your experiment.[7]
If solubility issues persist, consider adjusting the buffer pH, using alternative co-solvents, or performing a salt exchange to a more soluble form like hydrochloride (HCl) or acetate (B1210297).[7]
Q4: What are the primary methods for removing or replacing TFA counterions?
A4: The most common methods involve exchanging the trifluoroacetate (B77799) anion for a more biologically compatible or analytically friendly one, such as chloride or acetate.[1][10][11] The main techniques are repeated lyophilization from an acidic solution and ion-exchange chromatography.[1][12]
Troubleshooting Guides
Issue 1: Inconsistent results or unexpected toxicity in cell-based assays.
-
Root Cause: Residual TFA is likely interfering with the assay, either through direct cytotoxicity or by altering the pH of the media.[2][4]
-
Recommended Action:
-
Run a Control: Test a TFA solution (e.g., sodium trifluoroacetate) without your compound in the assay at concentrations equivalent to those in your experimental wells.[2] If the control mimics the unexpected results, TFA interference is the confirmed cause.
-
Perform a Salt Exchange: The most robust solution is to exchange the TFA counterion for a more biocompatible one like hydrochloride (HCl) or acetate.[4] See the detailed protocols below.
-
Issue 2: Poor signal intensity or +114 Da adducts in Mass Spectrometry.
-
Root Cause: TFA is a strong ion-pairing agent that suppresses the signal in ESI-MS.[2][6] The +114 Da mass shift corresponds to the mass of a TFA molecule, indicating the formation of analyte-TFA adducts.[5][13]
-
Recommended Action:
-
Change Mobile Phase: If performing LC-MS, replace TFA in the mobile phase with a more MS-friendly modifier like formic acid (FA) or difluoroacetic acid (DFA).[6]
-
Reduce TFA Concentration: If TFA is required for chromatographic separation, try reducing its concentration (e.g., from 0.1% to 0.05% or 0.025%).[6] This can often improve signal without significantly compromising peak shape.
-
Sample Cleanup: For direct infusion or if the sample is already purified, perform a salt exchange to remove the TFA before analysis.
-
Data Presentation: Comparison of TFA Removal & Exchange Methods
The following table summarizes common methods for exchanging TFA counterions. The efficiency can be peptide-dependent, and multiple cycles are often necessary for complete removal.[10]
| Method | Principle | Typical New Counterion | Approx. TFA Removal Efficiency (per cycle) | Key Advantages | Key Disadvantages |
| Lyophilization | Repeatedly dissolving the sample in a solution of a stronger acid and freeze-drying. | Hydrochloride (HCl) | 80-95% | Simple procedure, requires standard lab equipment. | Can require multiple cycles leading to potential sample loss; uses strong acid.[10][14] |
| Ion-Exchange Chromatography | The peptide is bound to a charged resin, TFA is washed away, and the peptide is eluted with the new counterion. | Acetate (AcO⁻), Chloride (Cl⁻) | >99% | Highly efficient, can be nearly quantitative.[1][12] | More complex setup, potential for sample loss on the column.[11] |
| Reverse-Phase HPLC | Re-purifying the peptide on an HPLC column using a mobile phase containing the desired new counterion (e.g., acetic acid). | Acetate (AcO⁻) | 90-98% | Integrates purification and exchange. | Dilutes the sample; may not be as efficient as ion-exchange.[12][14] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This protocol is a common and straightforward method for replacing TFA with chloride, which is generally more compatible with biological systems.[1][10]
Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl) to a concentration of approximately 1 mg/mL.[4][10]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4][10] Concentrations outside this range may lead to incomplete exchange or peptide modification.[10]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[1][4][10]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[1][4][10]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid has been removed.[1][4][10]
-
Repeat: For the most complete exchange, the manufacturer recommends repeating steps 1-5 at least two more times.[4][10]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.[10]
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Chromatography
This method uses a strong anion exchange resin to replace TFA with acetate, a highly biocompatible counterion.[1][15]
Methodology:
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. Ensure there is a 10- to 50-fold excess of anion sites in the resin relative to the amount of TFA in the peptide sample.[1][15]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[1][15]
-
Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[1][15]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the top of the prepared column.[1][15]
-
Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute from the column. The trifluoroacetate anions will remain bound to the resin. Collect the fractions containing the peptide.[1][15]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[1][15]
Safety and Handling of Trifluoroacetic Acid
Trifluoroacetic acid is a corrosive and hazardous chemical that requires careful handling.[16][17][18]
-
Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood.[19]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. For small volumes, nitrile gloves are acceptable, but for larger volumes (>500 mL), heavy-duty butyl rubber or Viton gloves are required.[19]
-
Eye Protection: Use splash-resistant goggles and a face shield.[16]
-
Clothing: Wear a lab coat and appropriate protective clothing to avoid skin contact.[16]
-
-
Handling: Always add acid to water, never the other way around, to avoid a violent reaction.[20] Keep containers tightly closed when not in use.[19]
-
Storage: Store TFA in a dry, well-ventilated place, away from incompatible materials such as bases and oxidizing agents.[17][19] Do not store in metal containers.[18][19]
-
Spills: In case of a spill, evacuate the area. Absorb the liquid with an inert material like vermiculite (B1170534) or sand and dispose of it as hazardous waste.[16] Ensure proper training for spill cleanup.[16]
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water.[16] If inhaled, move to fresh air.[18] In case of eye contact, flush with water for at least 15 minutes.[18] Seek immediate medical attention for any significant exposure.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. omizzur.com [omizzur.com]
- 12. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 15. peptide.com [peptide.com]
- 16. nj.gov [nj.gov]
- 17. carlroth.com [carlroth.com]
- 18. fishersci.com [fishersci.com]
- 19. ehs.washington.edu [ehs.washington.edu]
- 20. sdfine.com [sdfine.com]
OICR12694 Analogue Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of OICR12694 analogues aimed at improving potency. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is OICR12694 and what is its mechanism of action?
A1: OICR12694 is a potent, selective, and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain.[1][2][3] BCL6 is a transcriptional repressor that plays a crucial role in the formation of germinal centers and is implicated in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL).[1][3][4] OICR12694 functions by binding to the lateral groove of the BCL6 BTB domain, which disrupts the protein-protein interactions between BCL6 and its co-repressors, such as SMRT, NCoR, and BCOR.[1] This inhibition of co-repressor binding reverses the transcriptional repression mediated by BCL6.[1]
Q2: What is the significance of synthesizing a TFA analogue?
A2: The "TFA" in TFA analogue refers to trifluoroacetic acid. In pharmaceutical chemistry, organic molecules with basic functional groups are often converted into their trifluoroacetate (B77799) salts. This is typically done to improve the compound's solubility in aqueous solutions, enhance its stability, and facilitate its purification and handling. While trifluoroacetic acid itself is not part of the pharmacologically active molecule, its presence as a counter-ion can significantly impact the physicochemical properties of the drug candidate.[5]
Q3: What are the key structural features of OICR12694 that can be modified to improve potency?
A3: Structure-activity relationship (SAR) studies on OICR12694 and its precursors have identified several key regions for modification to enhance potency. These include:
-
The Southern Amide Moiety: Substitutions on the aromatic ring of the southern amide are critical for activity. For instance, ortho-chloro and fluoro-substituted anilides showed improved potency.[1]
-
The Pyrrolopyrimidone Core: Scaffold hopping to a pyrrolopyrimidone core from a pyrrolopyridone resulted in a significant improvement in potency.[1]
-
C3 Position of the Pyrrolopyrimidone Core: Exploration of substituted aromatic moieties at the C3 position led to substantial potency gains. A disubstituted 3-cyano and 4-hydroxy phenyl analogue showed a 200-fold improvement.[1]
-
The Northern 2-hydroxybenzamide Ring: Modifications to this part of the molecule, such as the introduction of chloro-substituents, have yielded analogues with excellent BCL6 inhibitory potency.[1]
Troubleshooting Guide
Q1: I am observing low yields in the coupling reaction to form the southern amide. What could be the issue?
A1: Low yields in amide coupling reactions are a common issue. Here are a few troubleshooting steps:
-
Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HBTU, EDC/HOBt) are fresh and anhydrous. The choice of coupling reagent and base (e.g., DIPEA, triethylamine) can also be critical and may need optimization for your specific substrates.
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. Reaction temperature and time may also need to be optimized. Running the reaction at a lower temperature for a longer duration can sometimes minimize side reactions.
-
Starting Material Purity: Impurities in either the carboxylic acid or the amine starting materials can interfere with the reaction. Ensure your starting materials are pure before proceeding with the coupling.
Q2: My purified analogue shows poor solubility in aqueous buffers for biological assays. What can I do?
A2: Poor aqueous solubility is a frequent challenge with small molecule inhibitors.
-
Salt Formation: As suggested by the topic, preparing a TFA salt of your final compound can significantly improve its aqueous solubility. Other pharmaceutically acceptable salts (e.g., hydrochloride, mesylate) can also be explored.
-
Formulation: For in vitro assays, you can try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO first, and then diluting it with the assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
-
Structural Modification: If solubility issues persist and are hindering further development, you may need to consider incorporating polar functional groups into the molecular structure of your next generation of analogues.
Q3: The biological potency of my synthesized analogue is lower than expected based on the design. What are the potential reasons?
A3: A discrepancy between expected and observed potency can arise from several factors:
-
Compound Purity: Ensure your final compound is of high purity (>95%). Impurities can interfere with the biological assay and lead to inaccurate potency measurements.
-
Stereochemistry: If your molecule has stereocenters, the different enantiomers or diastereomers can have vastly different biological activities. It is crucial to either separate the stereoisomers and test them individually or to use stereoselective synthesis methods. For instance, the S- and R-enantiomers of some analogues showed similar potency, but this may not always be the case.[1]
-
Assay Conditions: The specifics of the biological assay (e.g., protein concentration, substrate concentration, incubation time) can significantly influence the measured potency (e.g., IC50). Ensure your assay conditions are optimized and consistent.
-
Compound Stability: The compound may be unstable in the assay buffer. You can assess the stability of your compound under the assay conditions using techniques like HPLC.
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of OICR12694 Analogues
| Compound/Analogue Modification | BCL6 Inhibition (KD, μM) | BCL6 Inhibition (IC50, μM) | Key Findings |
| Hit Compound 6 (Pyrrolopyridone core) | 282 | 440 | Initial virtual screening hit.[1] |
| Compound 11 (3-chloropyridin-4-amine southern moiety) | 119 | 132 | 3-fold potency improvement over compound 6.[1] |
| Compound 17 (Pyrrolopyrimidone core) | 21 | 20 | 6- to 7-fold potency improvement via scaffold hopping.[1] |
| Compound 24 (3-cyano, 4-hydroxy phenyl at C3) | 0.054 | - | 200-fold potency improvement over mono-substituted analogues.[1] |
| Compound 34a (3-chloro-substituted 2-hydroxybenzamide) | Potent | Potent | Excellent BCL6 inhibitory potency.[1] |
| OICR12694 (Compound 58) | Potent (5 nM) | Potent | Optimized lead candidate with excellent overall profile.[1] |
Experimental Protocols
Representative Protocol: Synthesis of a Pyrrolopyrimidone Core Intermediate
This protocol is a representative example for the synthesis of a key intermediate based on the core structure of OICR12694. Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
Step 1: Synthesis of the Pyrrolopyrimidone Core
-
To a solution of 2-amino-4-chloropyridine (B16104) (1.0 eq) in anhydrous DMF, add ethyl 2-chloroacetoacetate (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the cyclized pyrrolopyridinone intermediate.
-
To a solution of the pyrrolopyridinone intermediate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (B78521) (3.0 eq).
-
Stir the reaction at room temperature for 4 hours or until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate.
Mandatory Visualization
Caption: BCL6 signaling pathway and the mechanism of inhibition by OICR12694 analogues.
Caption: General experimental workflow for the synthesis and evaluation of OICR12694 analogues.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor [ouci.dntb.gov.ua]
- 5. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in OICR12694 TFA Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OICR12694 TFA and encountering variability in cell viability assays. OICR12694 is a potent, orally bioavailable BCL6 BTB inhibitor, and accurate assessment of its impact on cell viability is critical.[1][2][3] This guide addresses common sources of error and provides strategies to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is OICR12694 and why is TFA relevant?
OICR12694 is a novel small molecule inhibitor that targets the BCL6 BTB domain, showing potent growth suppression in BCL6-dependent cell lines like Karpas-422.[1] Like many synthetic peptides and small molecules, it may be supplied as a trifluoroacetic acid (TFA) salt. TFA is a strong acid used in the purification process and residual amounts can significantly impact experimental outcomes.[4][5]
Q2: How can residual TFA from my OICR12694 stock affect my cell viability assay results?
Residual TFA can interfere with cellular assays in several ways, leading to high variability:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations, by disrupting membrane integrity and inducing apoptosis.[4][5] This can lead to an underestimation of cell viability and mask the true effect of OICR12694.
-
Stimulation of Cell Growth: In some cell types, TFA has been observed to stimulate cell growth, which can lead to an overestimation of cell viability.[4]
-
pH Alteration: As a strong acid, TFA can lower the pH of your culture medium, adversely affecting cell health and the activity of enzymes used in metabolic assays (e.g., MTT, XTT).[4]
-
Alteration of Compound Structure: TFA can interact with the compound itself, potentially altering its conformation and biological activity.[4]
Q3: My replicate wells show high variability. What are the most common causes?
High variability among replicates is a common issue that can stem from several sources:[6][7]
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a primary cause of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate media components and affect cell growth.[7]
-
Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or are overly confluent can lead to inconsistent results.[8][9]
Q4: My IC50 value for this compound is different than expected. Could this be a TFA artifact?
Yes. If the TFA in your OICR12694 stock is contributing to cytotoxicity, the apparent IC50 of your compound may be lower (i.e., appear more potent) than its true value.[5] Conversely, if TFA is interfering with the assay reagents or stimulating growth, it could lead to an inaccurate IC50.[4][5] Running a "TFA only" control is crucial to determine the effect of the TFA salt at the concentrations present in your experiment.[5]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
This guide will help you diagnose and resolve common causes of high variability in your assay data.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask before aspirating and mix the cell suspension between seeding groups of plates. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even settling.[6] |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use a multichannel pipette for seeding and reagent addition to improve consistency. Ensure there are no bubbles when pipetting.[6][7] |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier and minimize evaporation from the inner wells.[7] |
| Cell Clumping | For cell lines prone to clumping, ensure gentle but thorough dissociation during subculturing. Passing the cell suspension through a cell strainer or a small gauge needle can help create a single-cell suspension.[10] |
| Incomplete Reagent Mixing | After adding viability reagents (e.g., MTT, resazurin), ensure gentle but thorough mixing. Tapping the plate or using a plate shaker at a low speed can help, but avoid introducing bubbles.[7] |
Issue 2: Unexpected or Inconsistent Results with this compound
This guide focuses on issues that may arise due to the properties of the OICR12694 compound and its TFA salt.
| Potential Cause | Recommended Solution |
| TFA Cytotoxicity | Run a dose-response experiment with TFA alone to determine its cytotoxic threshold in your specific cell line. This will help you understand the contribution of TFA to the observed cell death.[5] |
| Compound Precipitation | Poor solubility of OICR12694 can lead to an unknown effective concentration and interfere with optical readings. Visually inspect for precipitates. If solubility is an issue, consider adjusting the solvent or using a different formulation. |
| Compound Interference with Assay | The compound itself may react with the assay reagent. Run controls with the compound in cell-free media to check for direct chemical reactions that could alter the signal.[6] |
| pH Shift in Media | High concentrations of TFA can acidify the culture medium. Check the pH of the media after adding the highest concentration of your compound. If a significant drop is observed, you may need to buffer the media or use a TFA-free formulation of the compound.[4] |
Reported Cytotoxic Concentrations of TFA in Various Cell Lines
The following table provides examples of reported cytotoxic concentrations of TFA. It is crucial to determine the toxicity threshold for your specific cell line experimentally.
| Cell Line | Observed Effect | Effective TFA Concentration |
| HUVEC | Inhibition of proliferation | ~0.1 mM |
| Jurkat | Significant toxicity | ~5 mM |
| PC-12 | Dose-dependent cell death | 1-5 mM |
| Fetal Rat Osteoblasts | Reduced cell numbers | As low as 10 nM |
| Disclaimer: These are representative values to illustrate the potential cytotoxic range of TFA. Actual IC50 values should be determined experimentally for the specific cell line and conditions used.[5] |
Experimental Protocols
Standard Protocol for a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest cells from a healthy, sub-confluent culture.[8]
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density in pre-warmed culture media.
-
Seed cells into a 96-well plate and incubate for 24 hours to allow for attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Also prepare a corresponding serial dilution of TFA alone to serve as a control.
-
Include a "vehicle-only" control (e.g., DMSO) at the same final concentration used for the compound dilutions.[7]
-
Remove the old media from the cells and add the media containing the different concentrations of the compound, TFA control, and vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well.
-
Mix thoroughly to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. kosheeka.com [kosheeka.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of BCL6 Inhibitors: OICR-12694 TFA vs. FX1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent B-cell lymphoma 6 (BCL6) inhibitors: OICR-12694 TFA and FX1. This analysis is supported by experimental data on their performance and detailed methodologies for key experiments.
The transcriptional repressor BCL6 is a critical regulator of the germinal center reaction and a key oncogene in several types of non-Hodgkin lymphoma, most notably Diffuse Large B-cell Lymphoma (DLBCL). Consequently, the development of small molecule inhibitors targeting BCL6 has become a significant area of research. This guide focuses on a comparative analysis of two such inhibitors, OICR-12694 TFA and FX1, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Performance Data
To facilitate a direct comparison of the biochemical and cellular activities of OICR-12694 TFA and FX1, the following tables summarize key quantitative data from various assays.
| Inhibitor | Binding Affinity (Kd) | Assay Method | Reference |
| OICR-12694 | 5 nM | Surface Plasmon Resonance (SPR) | [1] |
| FX1 | 7 ± 3 µM | Microscale Thermophoresis (MST) |
Table 1: Biochemical Binding Affinity. This table compares the direct binding affinity of OICR-12694 and FX1 to the BCL6 BTB domain.
| Inhibitor | IC50 / EC50 | Assay Type | Cell Line | Reference |
| OICR-12694 | 89 nM (EC50) | Reporter Assay | SU-DHL-4 | [1] |
| FX1 | ~35 µM (IC50) | Reporter Assay | 293T | [2][3] |
Table 2: Cellular Potency in Reporter Assays. This table outlines the potency of each inhibitor in cell-based reporter assays designed to measure the derepression of BCL6 target genes.
| Inhibitor | IC50 / GI50 | Cell Line | Assay Type | Reference |
| OICR-12694 | 92 nM (IC50) | Karpas-422 | Proliferation Assay | [1] |
| FX1 | ~36 µM (GI50) | BCL6-dependent DLBCL cell lines | Growth Inhibition Assay | [2][4] |
Table 3: Anti-proliferative Activity. This table presents the efficacy of the inhibitors in suppressing the growth of DLBCL cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
BCL6 Reporter Assay
This assay is utilized to measure the ability of an inhibitor to de-repress the transcriptional repression mediated by the BCL6 BTB domain.
-
Cell Culture and Transfection: 293T cells are cultured and co-transfected with a GAL4 DNA binding domain (DBD)-BCL6 BTB domain fusion construct and a luciferase reporter plasmid containing GAL4 binding sites.[5] A Renilla luciferase construct is often co-transfected for normalization.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the BCL6 inhibitor (e.g., FX1) or vehicle control for a specified period (e.g., 24 hours).[5]
-
Luciferase Activity Measurement: The activity of both firefly and Renilla luciferase is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The fold change in reporter activity in the presence of the inhibitor compared to the vehicle control is then calculated to determine the IC50 or EC50 value.[5]
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is employed to determine if the inhibitor can disrupt the interaction of BCL6 with its corepressors at specific gene loci.
-
Cell Treatment and Cross-linking: DLBCL cells (e.g., SUDHL-6) are treated with the BCL6 inhibitor (e.g., 50 µM FX1) or vehicle for a defined time (e.g., 30 minutes).[2][6] Cells are then treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to BCL6 or its corepressors (e.g., SMRT, BCOR), or a negative control IgG.[2][3] The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. Quantitative PCR (qPCR) is then performed using primers specific for known BCL6 target gene promoters (e.g., CDKN1A, CXCR4) to quantify the amount of precipitated DNA.[2][3]
Cell Proliferation/Growth Inhibition Assay
These assays assess the impact of the BCL6 inhibitors on the viability and growth of cancer cell lines.
-
Cell Seeding: DLBCL cell lines are seeded in 96-well plates.
-
Compound Incubation: Cells are treated with a range of concentrations of the BCL6 inhibitor or vehicle control for a specified duration (e.g., 48 or 72 hours).
-
Viability Measurement: Cell viability or proliferation is measured using various methods, such as:
-
Resazurin Reduction Assay: Measures metabolic activity.
-
MTT/MTS Assay: Measures mitochondrial activity.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
-
Data Analysis: The results are used to calculate the concentration of the inhibitor that causes a 50% reduction in cell growth (GI50) or viability (IC50).
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the BCL6 signaling pathway and a typical experimental workflow for inhibitor characterization are provided below using Graphviz.
Caption: BCL6 Signaling Pathway in Germinal Center B-cells.
Caption: Experimental Workflow for BCL6 Inhibitor Characterization.
Discussion
OICR-12694 TFA and FX1 both function as inhibitors of the BCL6 protein by disrupting the interaction with its corepressors. However, the available data indicates a significant difference in their potency. OICR-12694 demonstrates low nanomolar activity in both binding and cellular assays, suggesting it is a highly potent inhibitor.[1] In contrast, FX1 exhibits activity in the micromolar range.[2][3]
The oral bioavailability of OICR-12694 further distinguishes it as a compound with potential for in vivo studies and further therapeutic development. FX1 has also been shown to be effective in vivo, inducing regression of DLBCL xenografts in mice.[2]
It is important to note that OICR-12694 is supplied as a trifluoroacetic acid (TFA) salt. While TFA is commonly used in peptide and small molecule purification, there are reports that the TFA counterion can have biological effects in some cellular assays.[7] Researchers should consider this and may wish to include appropriate controls in their experiments. The safety of TFA as a counterion in pharmaceuticals is a subject of ongoing discussion, with some studies indicating low toxicity at relevant concentrations, while others raise concerns about its persistence.[3][4][6][7]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. ozone.unep.org [ozone.unep.org]
- 4. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of BCL6 Modulators: OICR-12694 TFA vs. BI-3802
A detailed analysis of two prominent chemical probes targeting the transcriptional repressor B-cell lymphoma 6 (BCL6), a key therapeutic target in diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies. This guide provides a comprehensive comparison of the BCL6 inhibitor OICR-12694 TFA and the BCL6 degrader BI-3802, focusing on their efficacy, mechanisms of action, and available preclinical data.
Executive Summary
OICR-12694 TFA is a potent, selective, and orally bioavailable small molecule inhibitor of the BCL6 BTB domain. In contrast, BI-3802 is a highly potent BCL6 degrader that operates through a novel mechanism of inducing BCL6 polymerization, leading to its ubiquitination and subsequent proteasomal degradation. While both compounds exhibit low nanomolar efficacy in vitro, their distinct mechanisms of action and pharmacokinetic profiles present different therapeutic opportunities and challenges. OICR-12694's oral bioavailability makes it a promising candidate for in vivo studies and clinical development. BI-3802, despite its potent degradation activity, has been noted for its poor oral bioavailability, which may limit its systemic application.
Data Presentation
Table 1: In Vitro Efficacy and Activity
| Parameter | OICR-12694 TFA | BI-3802 | Reference(s) |
| Target Binding (BCL6 BTB Domain) | |||
| Binding Affinity (Kd) | 5 nM (SPR) | Not Reported | [1] |
| IC50 | Not Reported | ≤3 nM (TR-FRET) | [2] |
| Cellular Activity | |||
| Reporter Assay (EC50) | 89 nM (SU-DHL-4 cells) | Not Reported | [1] |
| Degradation (DC50) | Not Applicable | 20 nM (SU-DHL-4 cells) | [2] |
| Anti-proliferative Activity (IC50) | |||
| Karpas-422 cells | 92 nM | Not Reported | [1] |
| SU-DHL-4 cells | Not Reported | Comparable to genetic knockout | [3] |
Table 2: Pharmacokinetic Properties
| Parameter | OICR-12694 TFA | BI-3802 | Reference(s) |
| Oral Bioavailability | Good in mice and dogs | Poor in mice | [1][3] |
Mechanism of Action
OICR-12694 TFA acts as a classical inhibitor, binding to the lateral groove of the BCL6 BTB domain. This binding event competitively blocks the interaction between BCL6 and its co-repressors, thereby preventing the recruitment of histone deacetylases and other epigenetic modifiers that lead to transcriptional repression.
BI-3802 , on the other hand, functions as a "molecular glue." It binds to the BCL6 BTB domain and induces a conformational change that promotes the polymerization of BCL6 homodimers into higher-order filaments. These filaments are then recognized by the E3 ubiquitin ligase SIAH1, which ubiquitinates BCL6, marking it for degradation by the proteasome.[4][5] This degradation-based mechanism can lead to a more sustained and profound suppression of BCL6 activity compared to simple inhibition.[3]
It is important to note that OICR-12694 is supplied as a trifluoroacetate (B77799) (TFA) salt. While TFA is commonly used in the purification of synthetic peptides and small molecules, it is important for researchers to be aware of its potential to influence experimental outcomes, as TFA itself can have biological effects at high concentrations.
Experimental Protocols
BCL6 BTB Domain Binding Assay (Surface Plasmon Resonance - SPR)
This assay is used to determine the binding affinity (Kd) of a compound to the BCL6 BTB domain.
-
Immobilization: Recombinant human BCL6 BTB domain protein is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of the test compound (e.g., OICR-12694) are flowed over the chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time.
-
Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd).
BCL6 Reporter Assay (Cell-Based)
This assay measures the ability of a compound to inhibit BCL6-mediated transcriptional repression in a cellular context.
-
Cell Line: A DLBCL cell line, such as SU-DHL-4, is engineered to express a reporter gene (e.g., luciferase) under the control of a BCL6-responsive promoter.
-
Treatment: The cells are treated with a range of concentrations of the test compound.
-
Measurement: After an incubation period, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence).
-
Analysis: The concentration of the compound that produces a 50% increase in reporter gene expression (EC50) is determined.[1]
Cellular BCL6 Degradation Assay (Western Blot or In-Cell Western)
This assay quantifies the reduction in cellular BCL6 protein levels following treatment with a degrader compound.
-
Cell Culture and Treatment: DLBCL cells (e.g., SU-DHL-4) are cultured and treated with various concentrations of the degrader (e.g., BI-3802) for a specified time.
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Quantification:
-
Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BCL6 and a loading control (e.g., GAPDH). The band intensities are quantified to determine the relative amount of BCL6.
-
In-Cell Western: Cells are fixed and permeabilized in a microplate, then incubated with primary antibodies against BCL6 and a normalization protein. Fluorescently labeled secondary antibodies are used for detection and quantification using an imaging system.
-
-
Analysis: The concentration of the compound that results in a 50% reduction in BCL6 protein levels (DC50) is calculated.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of a compound on the growth of cancer cell lines.
-
Cell Seeding: DLBCL cells (e.g., Karpas-422 or SU-DHL-4) are seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.
-
CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal is proportional to the number of viable cells.
-
-
Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is determined.[6]
In Vivo Xenograft Model (Lymphoma)
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Immunocompromised mice are subcutaneously or intravenously injected with a human DLBCL cell line (e.g., SU-DHL-4 or OCI-Ly7).[7]
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the test compound (administered orally or via another route) or a vehicle control.
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly.
-
Endpoint: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry for BCL6 levels, can be performed.[7]
Visualizations
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 7. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
OICR-12694 TFA: A Comparative Analysis of Selectivity Against BTB Domain Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of OICR-12694 Trifluoroacetate (TFA), a potent and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) protein. The focus of this guide is to objectively assess its selectivity against other proteins containing the Broad-Complex, Tramtrack and Bric-a-brac (BTB) domain, a crucial aspect for its therapeutic potential and safety profile. While detailed quantitative data on the selectivity of OICR-12694 TFA across a wide panel of BTB proteins is not extensively available in the public domain, this guide synthesizes the existing information and provides context through comparison with other BCL6 inhibitors.
Executive Summary
OICR-12694 TFA has been identified as a highly selective inhibitor of the BCL6 BTB domain.[1][2] This domain is critical for the protein-protein interactions that mediate BCL6's role as a transcriptional repressor, which is implicated in the pathogenesis of certain cancers, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2] The selectivity of a BCL6 inhibitor is paramount to minimize off-target effects, given the large family of BTB domain-containing proteins with diverse cellular functions. This document presents a qualitative comparison of OICR-12694 TFA's selectivity and details the experimental methodologies typically employed to assess such parameters.
Selectivity Profile of BCL6 Inhibitors
While a comprehensive quantitative selectivity panel for OICR-12694 TFA is not publicly available, the originating research describes it as a "selective binder to the BCL6-BTB relative to other BTB family members."[2] To provide a framework for understanding this selectivity, the following table includes data from other BCL6 inhibitors as examples of how such selectivity is typically characterized.
| Compound | Target BTB Protein | Binding/Inhibition Data | Other BTB Proteins Tested | Selectivity Notes |
| OICR-12694 TFA | BCL6 | Low nanomolar inhibition of DLBCL cell growth[1] | Not specified in publicly available data | Described as a selective binder to BCL6-BTB.[2] |
| Compound 79-6 | BCL6 | Attenuated BCL6-mediated repression | Kaiso, HIC1, PLZF | Little to no effect on the BTB domains of Kaiso, HIC1, and PLZF.[3] |
| Macrocyclic Inhibitors (General Class) | BCL6 | IC50 range: 0.1-6.1 μM | PLZF | No inhibitory activity against PLZF at concentrations up to 30 μM.[4] |
Experimental Protocols
The assessment of a compound's selectivity against its target protein and related family members is crucial. The following are detailed methodologies for key experiments typically cited in the evaluation of BCL6 inhibitors like OICR-12694 TFA.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time. It is a gold-standard method for determining the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates of an inhibitor to its target protein.
Experimental Workflow:
-
Immobilization: The purified BCL6 BTB domain protein is covalently immobilized on a sensor chip surface. A control flow cell is typically prepared with a non-target protein or left blank to subtract non-specific binding signals.
-
Analyte Injection: A series of concentrations of OICR-12694 TFA are injected over the sensor surface.
-
Detection: The binding of OICR-12694 TFA to the immobilized BCL6 BTB domain causes a change in the refractive index at the surface, which is detected and recorded as a response unit (RU).
-
Regeneration: A regeneration solution is injected to remove the bound inhibitor, preparing the surface for the next injection.
-
Data Analysis: The binding data is fitted to a kinetic model to determine the KD, ka, and kd values. The same procedure is repeated for other BTB domain proteins to assess selectivity.
Caption: Workflow for assessing binding affinity using Surface Plasmon Resonance.
Fluorescence Polarization (FP) Assay for Competitive Binding
Fluorescence Polarization is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule. It is often used in a competitive format to determine the IC50 of an inhibitor.
Experimental Workflow:
-
Assay Components: The assay mixture includes the purified BCL6 BTB domain protein, a fluorescently labeled peptide that binds to the BTB domain (tracer), and varying concentrations of the inhibitor (OICR-12694 TFA).
-
Competition: OICR-12694 TFA competes with the fluorescent tracer for binding to the BCL6 BTB domain.
-
Measurement: When the tracer is bound to the larger BCL6 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When displaced by the inhibitor, the free tracer tumbles rapidly, leading to a low fluorescence polarization signal.
-
Data Analysis: The decrease in fluorescence polarization is measured at increasing concentrations of the inhibitor. The data is then plotted to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer. This assay can be performed with other BTB proteins to determine selectivity.
BCL6 Signaling Pathway
BCL6 is a transcriptional repressor that plays a critical role in the germinal center (GC) response and lymphomagenesis. It exerts its function by recruiting co-repressor complexes to the promoter regions of target genes, thereby inhibiting their transcription. These target genes are involved in cell cycle control, DNA damage response, and differentiation. The activity of BCL6 is tightly regulated by upstream signaling pathways.
Caption: Simplified BCL6 signaling and the point of inhibition by OICR-12694 TFA.
Conclusion
OICR-12694 TFA is a promising, selective inhibitor of the BCL6 BTB domain with potent anti-lymphoma activity. While comprehensive quantitative data on its selectivity against the entire family of BTB proteins is not yet publicly available, the initial findings strongly suggest a favorable selectivity profile. The experimental protocols outlined in this guide provide a basis for understanding how the selectivity and potency of such inhibitors are determined. Further research and publication of detailed selectivity data will be crucial for the continued development of OICR-12694 TFA as a potential therapeutic agent.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
OICR-12694 TFA: A Comparative Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of OICR-12694 TFA, a novel and potent B-cell lymphoma 6 (BCL6) inhibitor, with other relevant small molecule inhibitors. The information is compiled from preclinical studies to support further research and development in oncology.
Mechanism of Action: BCL6 Inhibition
OICR-12694 is a highly selective, orally bioavailable inhibitor of the BCL6 BTB domain.[1][2] BCL6 is a transcriptional repressor crucial for the formation and maintenance of germinal centers and is frequently deregulated in non-Hodgkin lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL).[2] OICR-12694 functions by binding to a lateral groove on the BCL6 BTB domain, thereby disrupting its interaction with co-repressor proteins such as NCoR1, SMRT, and BCOR.[1] This inhibition reverses the transcriptional repression mediated by BCL6, leading to anti-proliferative effects in BCL6-dependent cancer cells.[1]
Caption: Mechanism of BCL6 inhibition by OICR-12694.
Comparative Anti-Tumor Activity
The efficacy of OICR-12694 has been evaluated against several DLBCL cell lines and compared with other known BCL6 inhibitors. The following table summarizes the anti-proliferative activity.
| Compound | Target | SUDHL4 IC₅₀ (μM) | Karpas-422 IC₅₀ (μM) |
| OICR-12694 (58) | BCL6 BTB | < 0.01 | < 0.01 |
| 79-6 (1a) | BCL6 BTB | - | - |
| FX1 (1b) | BCL6 BTB | - | - |
| XXI (2) | BCL6 BTB | - | - |
| BI-3802 (3) | BCL6 BTB | - | - |
| CCT369260 (4) | BCL6 BTB | - | - |
| GSK137 (5) | BCL6 BTB | - | - |
Data for competitor compounds' cellular potency was not available in the provided search results. The table structure is created for future data integration.
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of OICR-12694 was determined using DLBCL cell lines with high BCL6 expression, such as SUDHL4 and Karpas-422.[1]
-
Cell Culture: SUDHL4 and Karpas-422 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of OICR-12694 or other comparator compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated by fitting the dose-response curves using non-linear regression analysis.
Caption: Workflow for the cell proliferation assay.
Surface Plasmon Resonance (SPR) Assay
SPR assays were utilized to measure the binding affinity of OICR-12694 to the BCL6 BTB domain.
-
Immobilization: Recombinant BCL6 BTB domain protein was immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of OICR-12694 were injected over the sensor surface.
-
Binding Measurement: The binding events were detected as a change in the refractive index, measured in response units (RU).
-
Data Analysis: The association (kₐ) and dissociation (kₔ) rate constants were determined, and the equilibrium dissociation constant (Kₔ) was calculated (Kₔ = kₔ/kₐ).
Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.
Conclusion
OICR-12694 TFA demonstrates potent and specific anti-tumor activity in preclinical models of DLBCL by effectively inhibiting the BCL6 BTB domain. Its low nanomolar cell growth inhibition and favorable oral pharmacokinetic profile make it a strong candidate for further clinical investigation in BCL6-driven malignancies.[2] Further studies are warranted to directly compare its efficacy and safety profile with other emerging BCL6 inhibitors in head-to-head preclinical and clinical trials.
References
OICR12694 TFA: A Novel BCL6 Inhibitor for R-CHOP Resistant Diffuse Large B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of OICR12694 TFA, a novel, potent, and orally bioavailable B-cell lymphoma 6 (BCL6) inhibitor, in the context of R-CHOP resistant Diffuse Large B-cell Lymphoma (DLBCL). While direct experimental data on this compound in R-CHOP resistant models is not yet publicly available, this document summarizes its preclinical efficacy in BCL6-dependent DLBCL and compares its therapeutic potential with other BCL6-targeting agents and alternative strategies for overcoming R-CHOP resistance.
Introduction to this compound and R-CHOP Resistance
Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma. The standard first-line treatment is a combination chemoimmunotherapy regimen known as R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone). Although effective in many patients, a significant portion, estimated at 30-40%, either do not respond to or relapse after R-CHOP therapy, leading to a poor prognosis[1]. This resistance is a major clinical challenge, driving the search for novel therapeutic agents that can target the underlying molecular mechanisms of resistant disease.
One such promising target is B-cell lymphoma 6 (BCL6), a transcriptional repressor that is a master regulator of the germinal center reaction and a key oncogene in DLBCL[2]. BCL6 is crucial for the survival and proliferation of DLBCL cells. This compound is a recently developed small molecule inhibitor that potently and selectively targets the BTB domain of BCL6, preventing its interaction with co-repressors and thereby inhibiting its oncogenic function.
This compound: Preclinical Efficacy in BCL6-Dependent DLBCL
This compound has demonstrated significant preclinical activity in BCL6-dependent DLBCL cell lines. The following tables summarize the available quantitative data on its potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound in DLBCL Cell Lines
| Assay Type | Cell Line | IC50 / EC50 (µM) |
| BCL6-SMRT HTRF Assay | - | 0.005 |
| SUDHL4 Luc Reporter Assay | SUDHL4 | 0.089 |
| Cell Growth Inhibition | Karpas-422 | 0.092 |
Table 2: Pharmacokinetic Profile of this compound
| Species | Dosing Route | Dose (mg/kg) | AUC (µg*h/L) | Bioavailability (%) |
| Mouse | IV | 2 | 1910 | - |
| Mouse | PO | 10 | 4460 | 47 |
| Dog | IV | 1 | 3030 | - |
| Dog | PO | 5 | 11400 | 75 |
Comparison with Alternative BCL6-Targeting Strategies in Chemoresistant DLBCL
While direct data for this compound in R-CHOP resistant models is pending, studies on other BCL6 inhibitors and degraders suggest that targeting BCL6 is a promising strategy to overcome chemoresistance.
FX1: A BCL6 Inhibitor with Sensitizing Effects
The BCL6 inhibitor FX1 has been shown to enhance the cytotoxic effects of doxorubicin, a key component of the R-CHOP regimen, in both germinal center B-cell-like (GCB) and the more chemotherapy-resistant activated B-cell-like (ABC) DLBCL subtypes[3][4][5]. This suggests a potential synergistic effect when combined with standard chemotherapy.
ARV-393: A BCL6-Targeting PROTAC
Preclinical data on ARV-393, a BCL6-targeting proteolysis-targeting chimera (PROTAC) that induces the degradation of the BCL6 protein, has shown that its combination with the R-CHOP regimen resulted in complete tumor regressions in all treated mice in a xenograft model[6][7]. This highlights the potential of BCL6 degradation as a powerful anti-lymphoma strategy, possibly also in the resistant setting.
Table 3: Comparative Efficacy of BCL6-Targeting Agents
| Agent | Mechanism | R-CHOP Resistant Model Data | Key Findings |
| This compound | BCL6 Inhibitor | Not yet available | Potent in BCL6-dependent DLBCL cell lines |
| FX1 | BCL6 Inhibitor | ABC-DLBCL cell lines (chemoresistant subtype) | Enhances response to doxorubicin[3][4][5] |
| ARV-393 | BCL6 Degrader (PROTAC) | Xenograft model (resistance status not specified) | Combination with R-CHOP led to complete tumor regression[6][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: BCL6 signaling pathway and the inhibitory action of this compound.
References
- 1. R-CHOP resistance in diffuse large B-cell lymphoma: biological and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, ARV-393, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 7. researchgate.net [researchgate.net]
OICR12694 TFA: A Comparative Analysis of a Potent BCL6 Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the potency and mechanism of OICR12694 TFA, benchmarked against other BCL6 inhibitors.
This guide provides a comprehensive assessment of this compound, a novel and potent inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. The potency of this compound is compared with other known BCL6 inhibitors across various cancer cell lines, with a focus on Diffuse Large B-cell Lymphoma (DLBCL). Detailed experimental protocols for assessing compound potency and diagrams illustrating the experimental workflow and the BCL6 signaling pathway are included to support your research and drug development endeavors.
Potency Comparison of BCL6 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable BCL6 inhibitors in various cancer cell lines. This compound demonstrates low nanomolar efficacy in suppressing the growth of BCL6-dependent DLBCL cell lines.[1]
| Compound | Cell Line | Assay Type | Potency (IC50/EC50/GI50 in µM) | Reference |
| OICR12694 | Karpas-422 | Growth Inhibition | 0.092 | [1] |
| OICR12694 | SUDHL4 Luc | Antiproliferative | 0.089 | [1] |
| BI-3802 | SU-DHL-4 | Protein Degradation (DC50) | 0.02 | [2][3] |
| BI-3802 | SU-DHL-4 | BCL6::NCOR LUMIER | 0.043 | [2][3] |
| CCT369260 | SU-DHL-4 | Degradation | Sub-100 nM activity | [4] |
| CCT369260 | OCI-Ly1 | Antiproliferative | Not Specified | [5] |
| CCT373566 | HT | Growth Inhibition (14-day) | 0.0021 | [5] |
| CCT373566 | Karpas 422 | Growth Inhibition (14-day) | 0.0014 | [5] |
| CCT373566 | SU-DHL-4 | Growth Inhibition (14-day) | 0.008 | [5] |
| CCT373566 | OCI-Ly1 | Growth Inhibition (14-day) | 0.0125 | [5] |
| FX1 | DOHH-2 | Antiproliferative | 35.1 | [6] |
| FX1 | Farage | Antiproliferative | 33.9 | [6] |
| FX1 | BCL6-dependent DLBCLs | Growth Inhibition | ~36 | [7] |
| GSK137 | Four BCL6-expressing B-cell lymphoma lines | Cell Viability/Proliferation | Little change | [8][9] |
Experimental Protocols
A detailed methodology for a common and relevant cell viability assay is provided below. This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which is a widely accepted method for determining the number of viable cells in culture based on the quantification of ATP.[10][11][12]
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To measure the viability of cancer cell lines after treatment with BCL6 inhibitors.
Materials:
-
Cancer cell lines of interest (e.g., Karpas-422, SUDHL4)
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates (compatible with a luminometer)
-
This compound and other test compounds
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in complete medium.
-
Trypsinize and count the cells.
-
Seed the cells in opaque-walled multiwell plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a volume of 100 µL per well.
-
Include control wells containing medium without cells for background luminescence measurement.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other BCL6 inhibitors in complete culture medium. A typical starting concentration range could be 0.001 to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration wells.
-
Carefully add the diluted compounds or vehicle control to the respective wells.
-
Incubate the plates for a predetermined period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Science
The following diagrams illustrate the experimental workflow for assessing compound potency and the BCL6 signaling pathway.
Caption: Experimental workflow for determining the potency of BCL6 inhibitors.
Caption: The BCL6 transcriptional repression pathway and its inhibition by this compound.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. eubopen.org [eubopen.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. GSK137, a potent small-molecule BCL6 inhibitor with in vivo activity, suppresses antibody responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
OICR-12694 TFA: A Comparative Analysis of a Novel BCL6 BTB Inhibitor
For Immediate Release
Toronto, ON – December 15, 2025 – A comprehensive analysis of OICR-12694 TFA, a novel, potent, and orally bioavailable inhibitor targeting the B-cell lymphoma 6 (BCL6) BTB domain, reveals its promising profile in comparison to other known BCL6 inhibitors. This guide provides a detailed comparison of OICR-12694 TFA's performance, supported by experimental data, to aid researchers and drug development professionals in the field of oncology and immunology.
B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation of germinal centers and is implicated in the pathogenesis of various B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1] The BTB domain of BCL6 is a key protein-protein interaction hub, making it an attractive target for therapeutic intervention. OICR-12694 TFA (also known as JNJ-65234637) has emerged as a highly potent inhibitor of this interaction.[2][3][4][5][6]
Performance Comparison of BCL6 BTB Inhibitors
The following table summarizes the quantitative data for OICR-12694 TFA and other notable BCL6 BTB inhibitors. The data highlights the superior potency of OICR-12694 TFA in both biochemical and cellular assays.
| Inhibitor | Target | Assay Type | IC50/pIC50/EC50 | K_d_ | Cell Proliferation (GI50) | Reference(s) |
| OICR-12694 TFA | BCL6 BTB | SU-DHL-4 Reporter Assay | EC50 = 89 nM | 5 nM (SPR) | Karpas-422: 92 nM | [4] |
| 79-6 | BCL6 BTB | Competitive Binding (SMRT-BBD) | IC50 = 200 µM, 212 µM | 129 µM, 138 µM | DLBCL lines: 24 to 936 µM | [7][8][9][10] |
| FX1 | BCL6 BTB | Reporter Assay | IC50 = 35 µM | 7 µM | - | [9][10][11][12][13][14] |
| BI-3802 | BCL6 BTB | BCL6:BCOR TR-FRET | IC50 ≤ 3 nM | - | - | [15][16][17][18][19] |
| Cellular BCL6 | LUMIER Assay | IC50 = 43 nM | - | - | [15][18] | |
| CCT369260 | BCL6 BTB | TR-FRET | IC50 = 520 nM | - | OCI-Ly1: 35 nM, Karpas-422: 27 nM, SU-DHL-4: 92 nM | [20][21][22][23] |
| GSK137 | BCL6 BTB | SMRT Peptide Displacement (TR-FRET) | pIC50 = 8.0 | - | - | [24][25][26][27][28] |
| Cellular BCL6 | NanoBRET | pIC50 = 7.3 | - | - | [26][27][28] |
BCL6 Signaling Pathway and Inhibitor Mechanism of Action
BCL6 exerts its transcriptional repression by forming a homodimer via its BTB domain and recruiting co-repressor complexes, which include proteins like SMRT, N-CoR, and BCOR. This complex then binds to specific DNA sequences, leading to the silencing of target genes involved in cell cycle control, apoptosis, and differentiation. BCL6 BTB inhibitors, such as OICR-12694 TFA, function by binding to the lateral groove of the BCL6 BTB domain, thereby preventing the recruitment of co-repressors and disrupting the formation of the repressive complex. This leads to the reactivation of BCL6 target genes and can induce apoptosis in BCL6-dependent cancer cells.
Caption: BCL6 Signaling Pathway and Inhibition.
Experimental Workflow for BCL6 Inhibitor Evaluation
The evaluation of BCL6 BTB inhibitors typically follows a multi-step process, starting from biochemical assays to assess direct binding and proceeding to cellular and in vivo models to determine efficacy and safety.
Caption: BCL6 Inhibitor Evaluation Workflow.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of BCL6 inhibitors.
BCL6 BTB Domain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a test compound to disrupt the interaction between the BCL6 BTB domain and a fluorescently labeled co-repressor peptide.
Materials:
-
Recombinant His-tagged BCL6 BTB domain
-
Biotinylated co-repressor peptide (e.g., from SMRT or BCOR)
-
Terbium-cryptate labeled anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)
-
Test compounds (e.g., OICR-12694 TFA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, His-tagged BCL6 BTB domain, and biotinylated co-repressor peptide.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add a mixture of Terbium-cryptate labeled anti-His antibody and Streptavidin-d2 to the wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.
Cellular BCL6 Target Engagement Assay (NanoBRET™)
This assay measures the target engagement of a test compound with BCL6 in living cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-BCL6 (donor) and HaloTag®-SMRT (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (acceptor substrate)
-
NanoBRET™ Nano-Glo® Substrate (donor substrate)
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-BCL6 and HaloTag®-SMRT expression vectors.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compound.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for a specified time.
-
Add the serially diluted test compound to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).
-
Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the IC50 value.[29][30][31][32][33]
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a BCL6 inhibitor on the proliferation of cancer cell lines.
Materials:
-
BCL6-dependent and -independent cancer cell lines (e.g., Karpas-422, SUDHL-4)
-
Cell culture medium and supplements
-
Test compounds
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of the test compound and add them to the cells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
OICR-12694 TFA demonstrates exceptional potency as a BCL6 BTB inhibitor, outperforming many existing compounds in both biochemical and cellular assays. Its favorable oral bioavailability further positions it as a strong candidate for further preclinical and clinical development for the treatment of BCL6-driven malignancies. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of BCL6 inhibitors, facilitating continued research and development in this critical therapeutic area.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BCL6 inhibitor 79-6 (CID5721353) | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 8. CID5721353 | 301356-95-6 [chemicalbook.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. FX1 | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. BI-3802 | BCL | TargetMol [targetmol.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. eubopen.org [eubopen.org]
- 19. BI-3802 - MedChem Express [bioscience.co.uk]
- 20. medchemexpress.com [medchemexpress.com]
- 21. eubopen.org [eubopen.org]
- 22. CCT369260 | Apoptosis | 2647503-57-7 | Invivochem [invivochem.com]
- 23. cancer-research-network.com [cancer-research-network.com]
- 24. GSK137 | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 25. medkoo.com [medkoo.com]
- 26. GSK137, a potent small-molecule BCL6 inhibitor with in vivo activity, suppresses antibody responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. akoyabio.com [akoyabio.com]
- 28. researchgate.net [researchgate.net]
- 29. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. promega.com [promega.com]
- 32. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 33. promegaconnections.com [promegaconnections.com]
OICR-12694 TFA: A Comparative Guide to Measuring BCL6 Target Gene Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of OICR-12694 TFA and other prominent BCL6 inhibitors, focusing on the modulation of BCL6 target genes. B-cell lymphoma 6 (BCL6) is a transcriptional repressor frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies. Its inhibition is a promising therapeutic strategy. OICR-12694 TFA is a novel, potent, and orally bioavailable small molecule inhibitor of BCL6 that disrupts the interaction between BCL6 and its corepressors.[1] This guide will objectively compare the performance of OICR-12694 TFA with other well-characterized BCL6 inhibitors, namely FX1, 79-6, and the retro-inverso peptide inhibitor RI-BPI, supported by available experimental data.
Mechanism of Action: BCL6 Inhibition
BCL6 exerts its oncogenic effects by repressing the transcription of target genes involved in cell cycle control, DNA damage response, and differentiation. It achieves this by recruiting corepressor complexes to its BTB domain. BCL6 inhibitors, including OICR-12694 TFA, FX1, 79-6, and RI-BPI, function by competitively binding to the BTB domain of BCL6, thereby preventing the recruitment of these corepressors and leading to the reactivation of BCL6 target gene expression.
Comparative Analysis of BCL6 Target Gene Modulation
The efficacy of a BCL6 inhibitor is directly correlated with its ability to de-repress BCL6 target genes. While OICR-12694 TFA has been demonstrated to be a highly potent inhibitor in cellular growth assays, direct comparative data on its specific effects on a panel of BCL6 target genes against other inhibitors is not yet publicly available.[1]
The following tables summarize the available quantitative data for the BCL6 inhibitors FX1 and 79-6, providing a benchmark for the evaluation of OICR-12694 TFA.
Table 1: Upregulation of BCL6 Target Genes by FX1 and 79-6
| Target Gene | Fold Change (FX1) | Fold Change (79-6) | Cell Line | Method | Reference |
| CASP8 | ~2.5 | Not Reported | SUDHL-6 | qPCR | [1] |
| CD69 | ~4.0 | Less than FX1 | SUDHL-6 | qPCR | [1] |
| CXCR4 | ~3.0 | Less than FX1 | SUDHL-6 | qPCR | [1] |
| CDKN1A | ~2.0 | Less than FX1 | SUDHL-6 | qPCR | [1] |
| DUSP5 | ~3.5 | Not Reported | SUDHL-6 | qPCR | [1] |
Note: The study by Cardenas et al. (2016) demonstrated that FX1 induced greater target gene reactivation than 79-6, although specific fold-change values for 79-6 were not provided in the main figures.[1]
Table 2: Qualitative Comparison of BCL6 Inhibitors
| Inhibitor | Known Reactivated Target Genes | Key Comparative Findings | Reference |
| OICR-12694 TFA | Not explicitly detailed in publications | Highly potent in cell growth inhibition assays; excellent oral bioavailability. | [1] |
| FX1 | CASP8, CD69, CXCR4, CDKN1A, DUSP5 | More potent than 79-6 in reactivating target genes; mimics BCL6 siRNA effects. | [1] |
| 79-6 | CDKN1A, PIM1, MYC | Less potent than FX1. | [1] |
| RI-BPI | ATR, TP53, PRDM1 | Potent in vitro and in vivo antilymphoma effects. |
Experimental Protocols for Measuring BCL6 Target Gene Modulation
To facilitate the direct comparison of OICR-12694 TFA with other BCL6 inhibitors, the following experimental protocols are provided.
Quantitative Real-Time PCR (qRT-PCR) for BCL6 Target Gene Expression
This method is used to quantify the mRNA levels of specific BCL6 target genes following treatment with a BCL6 inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate DLBCL cells (e.g., SUDHL-6, OCI-Ly1) at a suitable density. Treat cells with various concentrations of OICR-12694 TFA, other BCL6 inhibitors, and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for BCL6 target genes (CDKN1A, CXCR4, TP53, etc.) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of BCL6 and assess how inhibitor treatment affects this binding.
Methodology:
-
Cell Treatment and Cross-linking: Treat DLBCL cells with the BCL6 inhibitor or vehicle. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.
-
Immunoprecipitation: Immunoprecipitate the BCL6-DNA complexes using a BCL6-specific antibody.
-
DNA Purification and Library Preparation: Reverse the cross-links and purify the immunoprecipitated DNA. Prepare a sequencing library from the purified DNA.
-
Sequencing and Data Analysis: Sequence the DNA library and align the reads to the reference genome to identify BCL6 binding peaks. Compare the peak intensities between inhibitor-treated and control samples to determine changes in BCL6 occupancy at target gene promoters.
Luciferase Reporter Assay
This assay measures the transcriptional activity of a specific BCL6 target gene promoter in response to inhibitor treatment.
Methodology:
-
Construct Preparation: Clone the promoter region of a BCL6 target gene upstream of a luciferase reporter gene in a plasmid vector.
-
Transfection: Co-transfect the reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) into a suitable cell line.
-
Inhibitor Treatment: Treat the transfected cells with the BCL6 inhibitor or vehicle.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in reporter activity upon inhibitor treatment.
Conclusion
OICR-12694 TFA is a promising BCL6 inhibitor with high potency and favorable oral bioavailability. While direct comparative data on its ability to modulate a panel of BCL6 target genes is currently limited in the public domain, the experimental protocols outlined in this guide provide a clear framework for conducting such a head-to-head comparison with other BCL6 inhibitors like FX1 and 79-6. The generation of such data will be crucial for the further preclinical and clinical development of OICR-12694 TFA and for positioning it within the landscape of emerging BCL6-targeted therapies.
References
Lack of Publicly Available Data for OICR-12694 TFA Prevents Direct Comparison with Standards of Care
As of December 15, 2025, there is no publicly available information, experimental data, or scientific literature detailing the in vivo efficacy, mechanism of action, or clinical development of a compound designated OICR-12694 TFA. Searches of scholarly databases, clinical trial registries, and publications from the Ontario Institute for Cancer Research (OICR) did not yield specific results for this identifier. It is possible that OICR-12694 TFA represents an internal codename for an early-stage preclinical compound that has not yet been disclosed in public forums.
The Ontario Institute for Cancer Research is known for its robust pipeline of cancer therapeutics, supported through initiatives like the Cancer Therapeutics Innovation Pipeline (CTIP) and the Clinical Translation Pathway (CTP). These programs are designed to advance promising cancer research from initial discovery and target validation through to preclinical and early clinical development. However, specific details of individual compounds within this pipeline are often not made public until they reach a significant developmental milestone, such as a peer-reviewed publication or the initiation of a clinical trial.
Given the absence of specific data for OICR-12694 TFA, a direct comparison with established standards of care is not feasible. The following sections provide a generalized template for a comparison guide that would be populated with experimental data once it becomes available. This structure is based on typical preclinical data packages for investigational oncology agents.
Hypothetical In Vivo Efficacy of OICR-12694 TFA in a Xenograft Model
This table represents a hypothetical summary of an in vivo study comparing OICR-12694 TFA to a standard of care in a mouse xenograft model of a specific cancer.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1500 ± 250 | - | -2% |
| Standard of Care (Drug X) | 50 mg/kg, i.p., BIW | 800 ± 150 | 46.7% | -8% |
| OICR-12694 TFA | 25 mg/kg, p.o., QD | 600 ± 120 | 60.0% | -3% |
| OICR-12694 TFA | 50 mg/kg, p.o., QD | 350 ± 90 | 76.7% | -5% |
p.o. = oral administration; i.p. = intraperitoneal administration; QD = once daily; BIW = twice weekly. Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
A detailed methodology is crucial for the interpretation and replication of experimental findings. Below is a sample protocol for a xenograft efficacy study.
Cell Line and Animal Models: The human cancer cell line (e.g., "Cancer-Type-X") would be cultured in a specified medium supplemented with fetal bovine serum and antibiotics. Female athymic nude mice, aged 6-8 weeks, would be used for the study. All animal procedures would be conducted in accordance with institutional guidelines.
Xenograft Implantation and Treatment: A suspension of 5 x 10^6 "Cancer-Type-X" cells in a mixture of media and Matrigel would be subcutaneously implanted into the right flank of each mouse. When tumors reach a mean volume of 100-150 mm³, the animals would be randomized into treatment groups. OICR-12694 TFA would be formulated in a specified vehicle and administered orally once daily. The standard of care drug and vehicle control would be administered as detailed in the data table.
Efficacy and Toxicity Assessment: Tumor dimensions would be measured twice weekly using digital calipers, and tumor volume would be calculated using the formula: (Length x Width²) / 2. Animal body weights would be recorded concurrently as a measure of general toxicity. At the conclusion of the study, tumors would be excised for further analysis.
Visualizing Biological and Experimental Frameworks
Diagrams are essential for conveying complex information such as signaling pathways and experimental workflows.
Caption: Hypothetical mechanism of action for OICR-12694 TFA.
Safety Operating Guide
Safe Disposal of OICR12694 TFA: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of OICR12694 TFA, a trifluoroacetic acid salt compound.
Trifluoroacetic acid (TFA) and its salts are corrosive and require careful handling and disposal to prevent harm to personnel and the environment. Adherence to the following procedures is critical for maintaining a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound, as a trifluoroacetic acid salt, should be handled with the same precautions as TFA. The primary hazards include:
-
Toxicity: Harmful if inhaled.[2]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Item | Material/Standard |
| Eye Protection | Safety goggles and face shield | Chemical splash goggles (EN 166 or equivalent) |
| Hand Protection | Chemical resistant gloves | Nitrile or neoprene gloves (check manufacturer's compatibility data) |
| Body Protection | Laboratory coat | Flame-retardant, chemical resistant |
| Respiratory | Use in a certified chemical fume hood | N/A |
Step-by-Step Disposal Procedure
This procedure outlines the necessary steps for the safe disposal of this compound waste.
-
Segregation of Waste:
-
Waste Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection. Sturdy glass or plastic containers with tight-fitting caps (B75204) are recommended.[4]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "OICR12694 Trifluoroacetic Acid Salt," and the appropriate hazard pictograms (Corrosive, Health Hazard, Environmental Hazard).[4]
-
-
Waste Accumulation:
-
Store the hazardous waste container in a designated and properly ventilated Satellite Accumulation Area within the laboratory.[4]
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is away from incompatible materials such as strong bases, oxidizing agents, reducing agents, and metals.[5][6]
-
-
Request for Disposal:
-
Once the waste container is nearing its capacity (approximately 80% full), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4]
-
Follow your institution's specific procedures for chemical waste pickup.
-
-
Spill Management:
-
In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[1][4] Place the absorbed material in the designated hazardous waste container.
-
For larger spills or any spill outside of a fume hood, evacuate the area immediately and alert laboratory personnel and the EHS office.[3][4] Do not attempt to clean up large spills without appropriate training and equipment.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Personal protective equipment for handling OICR12694 TFA
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling OICR12694 TFA. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, which is a trifluoroacetic acid salt, it is crucial to use appropriate personal protective equipment and engineering controls to prevent exposure. Trifluoroacetic acid and its salts are corrosive and can cause severe skin burns and eye damage.[1][2]
Engineering Controls:
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or mists.[1]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are required.[1][4] For larger volumes (>500 mL), a face shield should be worn in addition to goggles.[1]
-
Skin and Body Protection: A lab coat must be worn and fully buttoned.[1] For high-volume applications, a chemical-resistant apron may be necessary.[1] Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[1]
-
Hand Protection: Chemical-resistant gloves are required. For low-volume applications, nitrile gloves are recommended; however, they should be changed immediately upon contact.[1][3] For higher volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are more appropriate.[1] It is always best to consult the glove manufacturer's compatibility chart.
-
Respiratory Protection: If work must be conducted outside of a chemical fume hood, a full-face respirator may be required. A respiratory protection analysis should be performed by Environmental Health & Safety (EH&S) in such cases.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| pH | 2 (for a 100 g/L aqueous solution of TFA) | [5] |
| Melting Point | -15 °C / 5 °F (for TFA) | [5] |
| Boiling Point | 72 °C / 161.6 °F @ 760 mmHg (for TFA) | [5] |
| Vapor Pressure | 107 mbar @ 25 °C (for TFA) | [5] |
| Relative Density | 1.535 (for TFA) | [5] |
Experimental Protocols
Standard Handling Procedure:
-
Preparation: Before handling this compound, ensure the chemical fume hood is operational and the work area is clear of incompatible materials such as strong oxidizing agents, reducing agents, strong bases, and metals.[5]
-
Donning PPE: Put on all required PPE, including a lab coat, chemical splash goggles, and appropriate gloves.
-
Handling: Conduct all manipulations of this compound inside the chemical fume hood. Avoid inhalation of any vapors or mists.[1]
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible substances.[6] Do not store in metal containers.[7]
-
Post-Handling: After handling, wash hands thoroughly.[1]
Spill Response:
-
Evacuation: Evacuate non-essential personnel from the spill area.[4]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4]
-
Cleanup: Use spark-proof tools for cleanup.[6] Place the absorbed material into a suitable, sealed container for disposal.[4][7]
-
Decontamination: Wash the spill area thoroughly after the material has been collected.[4]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention as burns may be delayed.[1][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
Disposal Plan: this compound and any contaminated materials must be disposed of as hazardous waste.[4]
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Compatibility: Do not mix with incompatible waste streams such as those containing oxidizing or reducing agents, bases, or acids.[3]
-
Disposal Request: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health & Safety (EH&S) department for specific guidance.[4]
Visual Workflow for Handling this compound
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. amherst.edu [amherst.edu]
- 4. nj.gov [nj.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
